molecular formula C9H9ClO3 B182470 Methyl 3-chloro-4-methoxybenzoate CAS No. 37908-98-8

Methyl 3-chloro-4-methoxybenzoate

Cat. No.: B182470
CAS No.: 37908-98-8
M. Wt: 200.62 g/mol
InChI Key: PINQDVFQCCFACD-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-4-methoxybenzoate
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InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINQDVFQCCFACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40191345
Record name Methyl 3-chloro-p-anisate
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Molecular Weight

200.62 g/mol
Source PubChem
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CAS No.

37908-98-8
Record name Methyl 3-chloro-4-methoxybenzoate
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Record name Methyl 3-chloro-p-anisate
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Record name Methyl 3-chloro-p-anisate
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Record name Methyl 3-chloro-p-anisate
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Record name METHYL 3-CHLORO-P-ANISATE
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-4-methoxybenzoate (CAS: 37908-98-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-methoxybenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis. Its structural features, including a chloro group and a methoxy group on the benzene ring, make it a versatile intermediate for the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications in drug discovery, with a focus on its relevance as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 37908-98-8[1][2][3][4][5][6][7]
Molecular Formula C₉H₉ClO₃[1][3][4]
Molecular Weight 200.62 g/mol [1][3][4]
Appearance Solid[1]
IUPAC Name This compound[1]
Synonyms 3-Chloro-4-methoxybenzoic acid methyl ester, Methyl 3-chloro-p-anisate[4]
Storage Temperature Room temperature, sealed in a dry environment[1]

Synthesis

A common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-methoxybenzoic acid, using methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-chloro-4-methoxybenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methoxybenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.[3][9]

G Fischer Esterification Workflow start Start reactants Combine 3-chloro-4-methoxybenzoic acid, methanol, and H₂SO₄ start->reactants reflux Reflux the mixture at 65°C reactants->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool, remove methanol, and dissolve in EtOAc monitor->workup wash Wash with H₂O, NaHCO₃, and brine workup->wash dry Dry organic layer and evaporate solvent wash->dry crude_product Obtain crude Methyl 3-chloro-4-methoxybenzoate dry->crude_product purify Purify by recrystallization or column chromatography crude_product->purify final_product Pure Methyl 3-chloro-4-methoxybenzoate purify->final_product

Fischer Esterification Workflow

Purification

Recrystallization is a common technique for purifying solid organic compounds.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize yield, the flask can be placed in an ice bath after initial crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove any residual solvent.

G Recrystallization Workflow start Start with crude product dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Allow to cool slowly dissolve->cool crystallize Crystals form cool->crystallize filter Collect crystals by vacuum filtration crystallize->filter wash Wash with cold solvent filter->wash dry Dry the purified crystals wash->dry pure_product Pure Methyl 3-chloro-4-methoxybenzoate dry->pure_product

Recrystallization Workflow

Spectral Data (Predicted)

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9d1HAr-H
~7.8dd1HAr-H
~7.0d1HAr-H
~3.9s3H-OCH₃ (methoxy)
~3.9s3H-OCH₃ (ester)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~158Ar-C-OCH₃
~132Ar-C
~129Ar-C
~123Ar-C-Cl
~122Ar-C
~111Ar-C
~56-OCH₃ (methoxy)
~52-OCH₃ (ester)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretch (aromatic and methyl)
~1720C=O stretch (ester)
~1600, ~1500C=C stretch (aromatic)
~1250, ~1050C-O stretch (ester and ether)
~800-600C-Cl stretch
Mass Spectrometry (MS)
m/zProposed Fragment
200/202[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
169/171[M - OCH₃]⁺
141/143[M - COOCH₃]⁺

Applications in Drug Development

Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry. The presence of the chloro and methoxy groups on this compound provides handles for further synthetic modifications, making it a valuable starting material for the synthesis of biologically active molecules.[7][10][11][12]

Role as an Intermediate for Kinase Inhibitors

Derivatives of substituted benzoic acids have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[1][2][13][14] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the development of numerous cancers.[2][13] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are an important class of anti-cancer therapeutics.[1][2][13][14] The scaffold of this compound can be elaborated through various chemical reactions to generate compounds that can fit into the ATP-binding pocket of EGFR and disrupt its function.

G Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR dimer Dimerization & Autophosphorylation EGFR->dimer Ligand Binding EGF EGF (Ligand) EGF->EGFR Inhibitor Small Molecule Inhibitor Inhibitor->dimer Inhibition RAS RAS dimer->RAS PI3K PI3K dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription AKT AKT PI3K->AKT AKT->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

EGFR Signaling and Inhibition

Safety Information

This compound is classified as a warning substance.[1] It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its straightforward synthesis via Fischer esterification and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents, including kinase inhibitors targeting pathways such as EGFR. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-chloro-4-methoxybenzoate, a valuable chemical intermediate. This document collates available data on its identity, physical characteristics, and spectral properties. Detailed experimental protocols for the determination of these properties and a potential synthetic route are also presented. The information herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic ester. Its fundamental identifiers and key physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 37908-98-8
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Melting Point 93-97 °C
Boiling Point 289.0 ± 20.0 °C (Predicted)
SMILES COC1=C(C=C(C=C1)C(=O)OC)Cl[1]
InChI InChI=1S/C9H9ClO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3[1]

Table 1: Chemical Identity and Physical Properties of this compound

Spectroscopic Data

At the time of this publication, publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is limited. However, predicted mass spectrometry data for various adducts is available.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 201.03130136.3
[M+Na]⁺ 223.01324146.4
[M-H]⁻ 199.01674140.7
[M+NH₄]⁺ 218.05784156.9
[M+K]⁺ 238.98718144.1
[M]⁺ 200.02347142.0
[M]⁻ 200.02457142.0

Table 2: Predicted Mass Spectrometry Data for this compound[1]

Experimental Protocols

This section outlines standard experimental methodologies for the determination of key physicochemical properties and a general procedure for the synthesis of methyl benzoates.

Synthesis of this compound

A potential synthetic route for this compound involves the esterification of 3-chloro-4-methoxybenzoic acid with methanol in the presence of an acid catalyst.[2]

Materials:

  • 3-chloro-4-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (5%)

  • Methylene Chloride

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 0.1 mol of 3-chloro-4-methoxybenzoic acid in 40 mL of methanol.

  • Carefully add 3.0 mL of concentrated sulfuric acid to the mixture while stirring.

  • Set up the apparatus for reflux and heat the mixture for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add 50 mL of methylene chloride.

  • Wash the organic layer with 20 mL of 5% sodium carbonate solution to neutralize any unreacted acid. The unreacted 3-chloro-4-methoxybenzoic acid can be recovered from the aqueous layer by acidification with concentrated HCl.[2]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by distillation or recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acid 3-chloro-4-methoxybenzoic acid Esterification Esterification (H₂SO₄ catalyst, Reflux) Acid->Esterification Methanol Methanol Methanol->Esterification Extraction Extraction (Methylene Chloride) Esterification->Extraction Wash Washing (aq. NaHCO₃, Water, Brine) Extraction->Wash Drying Drying (Na₂SO₄) Wash->Drying Concentration Concentration Drying->Concentration Purify Distillation / Recrystallization Concentration->Purify Product This compound Purify->Product

Synthesis workflow for this compound.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the substance is completely molten.

Apparatus:

  • Melting point apparatus with a heating block and a thermometer/digital temperature probe.

  • Glass capillary tubes (sealed at one end).

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack the capillary tube with the sample to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first signs of melting are observed (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting range is reported as T1-T2.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or silicone oil

Procedure:

  • Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

  • Place the capillary tube, sealed end up, into the test tube.

  • Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Clamp the assembly in the Thiele tube filled with oil, ensuring the sample is below the oil level.

  • Heat the side arm of the Thiele tube gently.

  • A slow stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

  • As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination (OECD Guideline 105)

The flask method is generally suitable for substances with a solubility of 10⁻² g/L or higher.[3][4][5]

Procedure:

  • A predetermined amount of the substance is added to a known volume of water in a flask.

  • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).

  • After equilibrium is reached, the mixture is centrifuged or filtered to separate the undissolved solid.

  • The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Spectroscopic Analysis

3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • If the sample contains solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

3.5.2. Infrared (IR) Spectroscopy

  • For solid samples (KBr pellet):

    • Grind a small amount of the sample with anhydrous potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • For solutions:

    • Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

    • Inject the solution into a liquid cell.

    • Acquire the IR spectrum.

3.5.3. Mass Spectrometry (MS)

  • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe, GC-MS, LC-MS).

  • Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

Analytical_Workflow cluster_sample Sample Preparation cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis Sample This compound MP Melting Point (Capillary Method) Sample->MP BP Boiling Point (Thiele Tube) Sample->BP Sol Solubility (OECD 105) Sample->Sol NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spectrometry Sample->MS

General analytical workflow for compound characterization.

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in publicly available literature, derivatives of methoxybenzoic acid have shown a range of biological effects. For instance, some derivatives have been investigated for their potential as anticancer agents by targeting cell survival pathways like the Akt/NFκB signaling pathway.[6] Other related compounds have demonstrated antimicrobial and antioxidant properties.[6] Further research is required to elucidate the specific biological profile of this compound.

Biological_Activity_Exploration cluster_activities Potential Biological Activities cluster_pathway Example Signaling Pathway Target Compound Methoxybenzoic Acid Derivatives Anticancer Anticancer Compound->Anticancer Antimicrobial Antimicrobial Compound->Antimicrobial Antioxidant Antioxidant Compound->Antioxidant Akt Akt Anticancer->Akt Inhibition NFkB NF-κB Akt->NFkB Activation Apoptosis Apoptosis NFkB->Apoptosis Inhibition

Potential biological activities of methoxybenzoic acid derivatives.

Conclusion

This technical guide consolidates the available physicochemical data for this compound. While core identifying information and some physical properties are established, further experimental work is needed to fully characterize this compound, particularly in the areas of solubility in various solvents and comprehensive spectroscopic analysis. The provided experimental protocols offer standardized approaches for obtaining this missing data, which will be crucial for its effective use in research and drug development.

References

Methyl 3-chloro-4-methoxybenzoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-chloro-4-methoxybenzoate

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Structure

This compound is an organic compound with the chemical formula C9H9ClO3.[1][2] It is also known by other names such as Benzoic acid, 3-chloro-4-methoxy-, methyl ester, and methyl 3-chloro-p-anisate.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C9H9ClO3[1][2]
Molecular Weight 200.62 g/mol [2]
Monoisotopic Mass 200.02402 Da[1]
CAS Number 37908-98-8[2]
SMILES COC1=C(C=C(C=C1)C(=O)OC)Cl[1]
InChI InChI=1S/C9H9ClO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3[1]
InChIKey PINQDVFQCCFACD-UHFFFAOYSA-N[1]
Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the covalent bonds between them.

Molecular structure of this compound.

Experimental Protocols

A representative procedure for a related compound, methyl 3-chloro-4-hydroxy-5-methoxybenzoate, involves the reaction of the corresponding alcohol substrate with methanol in the presence of a catalyst like potassium carbonate at an elevated temperature (e.g., 55°C) for an extended period (e.g., 24 hours).[3] After the reaction is complete, the mixture is cooled, and the catalyst is filtered off.[3] The solvent is then removed under vacuum, and the resulting ester is purified using column chromatography.[3] Product verification is typically performed using GC-MS and NMR spectroscopy.[3]

References

Technical Guide: Spectral Analysis of Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 3-chloro-4-methoxybenzoate, a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₉H₉ClO₃. It is a monosubstituted benzoate ester.

Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the predicted and experimental data for ¹H and ¹³C NMR of this compound.

¹H NMR Spectral Data
SignalChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
17.97d2.2H-2
27.85dd8.6, 2.2H-6
36.95d8.6H-5
43.90s--OCH₃ (methoxy)
53.89s--OCH₃ (ester)
¹³C NMR Spectral Data
SignalChemical Shift (ppm)Assignment
1165.7C=O (ester)
2158.0C-4
3132.8C-6
4129.6C-2
5122.9C-1
6111.9C-5
7111.4C-3
856.3-OCH₃ (methoxy)
952.3-OCH₃ (ester)
Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of substituted methyl benzoates is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 10-15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 0-220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3000MediumAromatic C-H stretch
~ 2950, 2850MediumAliphatic C-H stretch (-OCH₃)
~ 1725StrongC=O stretch (ester)
~ 1600, 1500Medium-StrongC=C stretch (aromatic ring)
~ 1250StrongAsymmetric C-O-C stretch (ester and ether)
~ 1100StrongSymmetric C-O-C stretch (ester and ether)
~ 820StrongC-H out-of-plane bending (aromatic)
~ 760MediumC-Cl stretch
Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum is as follows:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Thin Film: If the sample is a low-melting solid or an oil, it can be pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The predicted mass spectrum of this compound shows several characteristic adducts.[1]

Adductm/z (Predicted)
[M]+200.02347
[M+H]+201.03130
[M+Na]+223.01324
[M-H]-199.01674

Fragmentation Pathway:

MS_Fragmentation M [M]+. m/z = 200/202 M_minus_OCH3 [M - OCH3]+ m/z = 169/171 M->M_minus_OCH3 - .OCH3 M_minus_COOCH3 [M - COOCH3]+ m/z = 141/143 M->M_minus_COOCH3 - .COOCH3 Aryl_ion [C7H6ClO]+ m/z = 141/143 M_minus_OCH3->Aryl_ion - CO

Caption: A possible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography:

    • Inject a small volume of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.

    • Employ a temperature program to elute the compound of interest.

  • Mass Spectrometry:

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Ionize the sample molecules using electron impact (typically at 70 eV).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern. Compare the obtained spectrum with spectral databases for confirmation.

References

A Technical Guide to the Solubility of Methyl 3-chloro-4-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-chloro-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the predicted solubility of this compound in a range of common organic solvents and provides detailed experimental protocols for its quantitative determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic AcetoneHighThe polar carbonyl group of acetone interacts favorably with the polar groups of the ester.
Ethyl AcetateHighAs an ester itself, ethyl acetate has a similar polarity profile, promoting miscibility.
Tetrahydrofuran (THF)HighThe ether linkage and overall polarity of THF make it a good solvent for this compound.
AcetonitrileModerate to HighThe polar nitrile group can interact with the polar functionalities of the solute.
Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Polar Protic MethanolModerate to HighThe hydroxyl group of methanol can hydrogen bond with the oxygen atoms of the ester and ether groups.
EthanolModerate to HighSimilar to methanol, ethanol's polarity and hydrogen bonding ability facilitate dissolution.
Non-Polar HexaneLowThe significant difference in polarity between the non-polar alkane and the polar solute limits solubility.
TolueneLow to ModerateThe aromatic nature of toluene may offer some favorable pi-stacking interactions with the benzene ring of the solute, but the overall polarity difference is a limiting factor.
Diethyl EtherModerateWhile less polar than other oxygenated solvents, the ether linkage provides some compatibility.
Chlorinated Dichloromethane (DCM)HighThe polarity and ability of DCM to engage in dipole-dipole interactions make it an effective solvent.
ChloroformHighSimilar to dichloromethane, chloroform is a good solvent for moderately polar organic compounds.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental methods are recommended.

Gravimetric Method

This is a standard and reliable method for determining the solubility of a solid in a liquid.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

  • Transfer the filtered solution to a pre-weighed container.

  • Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is completely removed, re-weigh the container with the solid residue.

  • Calculate the solubility in terms of mass per unit volume (e.g., g/100 mL) or moles per liter (mol/L).

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in complex mixtures or when only small amounts of material are available.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the analyte

  • Volumetric flasks and pipettes

  • Calibration standards of this compound of known concentrations

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Steps 1-5).

  • Prepare a series of calibration standards by dissolving known amounts of this compound in the solvent to create solutions of varying, known concentrations.

  • Generate a calibration curve by injecting the standards into the HPLC system and plotting the peak area (or height) against concentration.

  • Withdraw a sample of the supernatant from the saturated solution and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature prep3->equil1 equil2 Allow solid to settle equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Weigh known volume of filtrate analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh residue analysis3->analysis4 calc1 Calculate mass of solute per volume of solvent analysis4->calc1

Caption: Gravimetric method for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is imperative that the predicted solubilities are confirmed through rigorous experimental determination using the protocols outlined herein.

A Technical Guide to the Purity and Analytical Standards of Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the purity and analytical standards for Methyl 3-chloro-4-methoxybenzoate (CAS No: 37908-98-8), a key intermediate in pharmaceutical synthesis. This guide outlines typical quality specifications, potential impurities, and detailed analytical methodologies for quality control and assurance.

Physicochemical and Purity Specifications

This compound is a white solid organic compound. As a critical pharmaceutical intermediate, its purity is paramount to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). High-purity intermediates are essential to prevent the introduction of unwanted side products in subsequent synthetic steps. A typical purity specification for pharmaceutical intermediates is ≥97%, with high-quality grades often exceeding 99%.

ParameterSpecification
Appearance White to off-white solid
Purity (by HPLC) ≥ 99.0%
Purity (by GC) ≥ 99.0%
Melting Point 90-94 °C
Identity (by ¹H NMR) Conforms to structure
Water Content (Karl Fischer) ≤ 0.5%
Residual Solvents Meets ICH Q3C limits
Heavy Metals ≤ 10 ppm

Potential Impurity Profile

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. A common synthetic route involves the chlorination of methyl p-anisate. Another route is the esterification of 3-chloro-4-methoxybenzoic acid.

Potential Impurities:

  • Starting Materials:

    • 3-chloro-4-methoxybenzoic acid

    • Methyl p-anisate (p-anisoic acid methyl ester)

  • Isomeric Impurities:

    • Methyl 2-chloro-4-methoxybenzoate

    • Methyl 5-chloro-4-methoxybenzoate

  • Over-chlorinated Products:

    • Methyl 3,5-dichloro-4-methoxybenzoate

  • Residual Solvents:

    • Methanol, Toluene, Dichloromethane (depending on the synthesis and purification process)

Analytical Methodologies

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of this compound. The following are detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Dichloromethane B Inject into GC A->B C Volatilization & Separation B->C D Ionization & Mass Analysis C->D E Identify Peaks (Mass Spectra Library) D->E F Quantify Purity & Impurities E->F

GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound. Quantitative NMR (qNMR) can be employed for highly accurate purity determination.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.04 (d, J = 2.1 Hz, 1H)

  • δ 7.93 (dd, J = 8.6, 2.1 Hz, 1H)

  • δ 6.94 (d, J = 8.6 Hz, 1H)

  • δ 3.95 (s, 3H)

  • δ 3.89 (s, 3H)

¹³C NMR (100 MHz, CDCl₃):

  • δ 166.0, 158.1, 132.8, 130.8, 122.5, 121.2, 111.4, 56.4, 52.3

Quantitative ¹H NMR (qNMR) Protocol for Purity Assay:

  • Instrumentation: NMR spectrometer (≥ 400 MHz).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Accurately weigh a suitable amount of the internal standard.

    • Dissolve both in a precise volume of CDCl₃ in an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for small molecules) to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Logic cluster_inputs Inputs cluster_nmr NMR Data Analyte_Mass Analyte Mass (m_analyte) Calculation Purity Calculation [ (I_a/I_s) * (N_s/N_a) * (MW_a/MW_s) * (m_s/m_a) * P_s ] Analyte_Mass->Calculation Standard_Mass Standard Mass (m_std) Standard_Mass->Calculation Analyte_MW Analyte MW Analyte_MW->Calculation Standard_MW Standard MW Standard_MW->Calculation Standard_Purity Standard Purity (P_std) Standard_Purity->Calculation Analyte_Integral Analyte Integral (I_analyte) Analyte_Integral->Calculation Standard_Integral Standard Integral (I_std) Standard_Integral->Calculation Analyte_Protons Analyte Protons (N_analyte) Analyte_Protons->Calculation Standard_Protons Standard Protons (N_std) Standard_Protons->Calculation Result Analyte Purity (%) Calculation->Result

qNMR Purity Calculation Logic

Conclusion

The quality of this compound as a pharmaceutical intermediate is ensured through the implementation of stringent purity specifications and the application of robust, validated analytical methods. A thorough understanding of the potential impurity profile, coupled with the use of orthogonal analytical techniques such as HPLC, GC-MS, and qNMR, provides a comprehensive quality control strategy. This ensures that the intermediate meets the high standards required for the synthesis of safe and effective pharmaceutical products.

An In-Depth Technical Guide to the Commercial Acquisition of Methyl 3-chloro-4-methoxybenzoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for procuring Methyl 3-chloro-4-methoxybenzoate (CAS No. 37908-98-8), a key chemical intermediate in pharmaceutical and fine chemical synthesis. This document details commercial suppliers, pricing structures, purchasing specifications, quality control methodologies, and an experimental protocol for its application in synthetic chemistry.

Commercial Suppliers and Purchasing

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The primary suppliers are located in North America, Europe, and Asia. Below is a summary of major suppliers and their typical offerings.

SupplierRegionPurityAvailable Quantities
Sigma-Aldrich (Merck) GlobalInquire100 mg
HBCChem, Inc. North America99.87%2 kg, 25 kg, 100 kg
Reagentia EuropeInquire1 g, 5 g, 10 g, 25 g
Aladdin Scientific North America98%5 g, 10 g, 25 g, 50 g, Bulk
Acmec Biochemical AsiaInquireInquire
GLR Innovations AsiaInquireInquire
Chemos GmbH & Co. KG EuropeInquireInquire
Leap Chem Co., Ltd. AsiaInquireInquire
Dayang Chem (Hangzhou) Co.,Ltd. AsiaInquireInquire
Amadis Chemical Company Limited AsiaInquireInquire
Alfa (A Johnson Matthey Company) Europe98%Inquire

Note: Purity levels and available quantities are subject to change and may vary by specific lot. It is recommended to contact the supplier directly for the most current information and to request a certificate of analysis.

Pricing Information

Pricing for this compound is dependent on the supplier, purity, and quantity ordered. The following table provides an illustrative price comparison based on currently available data. For bulk quantities, it is advisable to request a quote directly from the suppliers.

SupplierQuantityPrice (EUR)Price (USD)
Sigma-Aldrich (Merck)100 mg€165.00~$178.00
Reagentia1 g€105.20~$113.00
Reagentia5 g€160.89~$173.00
Reagentia10 g€221.74~$238.00
Reagentia25 g€340.35~$366.00
Aladdin Scientific5 g-$172.90
Aladdin Scientific10 g-$275.90
Aladdin Scientific25 g-$618.90
Aladdin Scientific50 g-$996.90

Note: USD prices are approximate and based on the exchange rate at the time of writing.

Purchasing Workflow

The process of acquiring this compound for research purposes typically follows a standardized workflow, from initial supplier identification to final product receipt and quality verification.

Purchasing Workflow for this compound cluster_Planning Planning & Supplier Selection cluster_Procurement Procurement & Logistics cluster_Receiving Receiving & Quality Control Identify_Need Identify Need for This compound Search_Suppliers Search for Commercial Suppliers Identify_Need->Search_Suppliers Compare_Suppliers Compare Suppliers (Price, Purity, Availability) Search_Suppliers->Compare_Suppliers Request_Quotes Request Quotes for Bulk Quantities Compare_Suppliers->Request_Quotes Select_Supplier Select Optimal Supplier Request_Quotes->Select_Supplier Place_Order Place Purchase Order Select_Supplier->Place_Order Confirm_Order Receive Order Confirmation Place_Order->Confirm_Order Arrange_Shipping Arrange Shipping & Logistics Confirm_Order->Arrange_Shipping Track_Shipment Track Shipment Arrange_Shipping->Track_Shipment Receive_Product Receive Product Track_Shipment->Receive_Product Inspect_Packaging Inspect Packaging for Damage Receive_Product->Inspect_Packaging Verify_Documentation Verify Documentation (CoA, SDS) Inspect_Packaging->Verify_Documentation Perform_QC Perform In-house Quality Control Verify_Documentation->Perform_QC Store_Product Store Product as per SDS Recommendations Perform_QC->Store_Product

Purchasing Workflow for this compound

Quality Control and Analytical Methods

Upon receipt, it is crucial to verify the identity and purity of this compound. A Certificate of Analysis (CoA) from the supplier should provide initial data. However, independent verification is recommended.

Certificate of Analysis Review

A typical CoA for this compound will include:

  • Product Name: this compound

  • CAS Number: 37908-98-8

  • Molecular Formula: C₉H₉ClO₃

  • Molecular Weight: 200.62 g/mol

  • Appearance: White to off-white solid

  • Purity (by HPLC or GC): Typically ≥98%

  • Identification (by ¹H NMR and/or Mass Spectrometry): Conforms to structure

  • Melting Point: Approximately 85-89 °C

  • Lot Number

  • Date of Analysis

Recommended Analytical Protocols

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase should be acidified with 0.1% formic acid or phosphoric acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Objective: To confirm the chemical structure of this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: 300 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Expected Chemical Shifts (in CDCl₃, approximate):

  • δ ~3.90 (s, 3H): Methoxy group protons (-OCH₃).

  • δ ~3.95 (s, 3H): Methyl ester protons (-COOCH₃).

  • δ ~6.95 (d, 1H): Aromatic proton ortho to the methoxy group.

  • δ ~7.80 (d, 1H): Aromatic proton ortho to the ester and chloro groups.

  • δ ~7.90 (dd, 1H): Aromatic proton between the chloro and ester groups.

Experimental Protocol: Synthesis of N-Benzyl-3-chloro-4-methoxybenzamide

This protocol details a representative amidation reaction using this compound as the starting material. This transformation is a common step in the synthesis of more complex molecules in drug discovery.

Reaction Scheme: this compound + Benzylamine → N-Benzyl-3-chloro-4-methoxybenzamide + Methanol

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.0 eq)

  • Sodium methoxide (catalytic amount, e.g., 0.1 eq)

  • Anhydrous Methanol (as solvent)

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.01 g, 10 mmol) and anhydrous methanol (50 mL).

  • Stir the mixture until the solid is completely dissolved.

  • Add benzylamine (e.g., 2.14 g, 20 mmol) to the solution.

  • Add a catalytic amount of sodium methoxide (e.g., 54 mg, 1 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in toluene (50 mL) and wash with 1 M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (25 mL), and finally with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-benzyl-3-chloro-4-methoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety, Handling, and Storage

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Handling:

  • In case of skin contact, wash immediately with plenty of soap and water.

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled, move the person to fresh air and keep comfortable for breathing.

  • If swallowed, rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong bases.

This guide is intended to provide comprehensive technical information for the procurement and initial use of this compound. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.

Methodological & Application

Application Notes and Protocols for the Synthesis of Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2][3] This document provides a comprehensive guide to a laboratory-scale synthesis of gefitinib, commencing from the readily available starting material, methyl 3-hydroxy-4-methoxybenzoate. The protocol details a multi-step synthetic route encompassing alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[3][4][5][6][7] All quantitative data, including reagent quantities and reaction yields, are summarized in structured tables for clarity. Furthermore, this guide includes detailed experimental procedures and a diagram of the EGFR signaling pathway, the therapeutic target of gefitinib, to provide a complete scientific context for its synthesis and mechanism of action.

Introduction

Gefitinib, with the chemical name 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, is a first-generation EGFR tyrosine kinase inhibitor (TKI).[8] It functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling cascades.[1][2][9] This action effectively blocks pathways crucial for cancer cell proliferation, survival, and metastasis.[1][9][10] Gefitinib is particularly effective in the treatment of non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[1]

The synthesis of gefitinib can be achieved through various routes. The protocol outlined here is a practical and efficient method starting from methyl 3-hydroxy-4-methoxybenzoate, which offers a good overall yield.[3][4][5][6][7][11]

Synthetic Pathway Overview

The synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate is a multi-step process. The overall workflow is depicted below.

Synthesis_Workflow A Methyl 3-hydroxy-4-methoxybenzoate B Alkylation A->B 1-bromo-3-chloropropane, K2CO3, DMF C Methyl 3-(3-chloropropoxy)-4-methoxybenzoate B->C D Nitration C->D HNO3, Acetic Acid E Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate D->E F Reduction E->F Fe, Acetic Acid G Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate F->G H Cyclization G->H Formamidine acetate I 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one H->I J Chlorination I->J SOCl2 K 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline J->K L Amination K->L 3-chloro-4-fluoroaniline M Gefitinib L->M EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation EGF EGF EGF->EGFR Ligand Binding Gefitinib Gefitinib Gefitinib->pEGFR Inhibition ATP ATP ATP->pEGFR ADP ADP pEGFR->ADP RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Application Notes and Protocols: Reaction of Methyl 3-chloro-4-methoxybenzoate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of amines with aryl halides, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and drug development, as the resulting arylamine structural motif is a key component in a vast array of biologically active compounds. Methyl 3-chloro-4-methoxybenzoate is a valuable building block, and its reaction with various primary and secondary amines provides access to a diverse range of 3-amino-4-methoxybenzoic acid derivatives. These derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of this compound with a selection of amines.

Data Presentation: Reaction of Aryl Chlorides with Various Amines

The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl chlorides with a range of amines. While specific data for this compound is not widely tabulated, the presented data for analogous aryl chlorides provides a strong indication of the expected efficiency of these reactions. The choice of ligand, base, and solvent is critical for optimizing the reaction yield.

Amine TypeAmineAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
Primary Aliphatic n-Hexylamine4-ChlorotolueneRuPhosNaOtBuToluene100295
Cyclohexylamine4-ChlorotolueneRuPhosNaOtBuToluene100296
Secondary Aliphatic Morpholine4-ChlorotolueneXPhosNaOtBuTolueneReflux694[1]
Piperidine4-ChloroanisolePEPPSI-IPrKHMDSToluene10018~90 (inferred)
N-Methylpiperazine4-ChlorotolueneRuPhosNaOtBuToluene100298
Primary Aromatic Aniline4-ChlorotolueneBrettPhosNaOtBuToluene100297
4-Methoxyaniline4-ChlorotolueneBrettPhosNaOtBuToluene100298
Secondary Aromatic N-Methylaniline4-ChlorotolueneBrettPhosNaOtBuToluene100296

Note: The data in this table is based on typical conditions and yields reported for the Buchwald-Hartwig amination of similar aryl chlorides and may require optimization for this compound.

Experimental Protocols

The following is a representative protocol for the Buchwald-Hartwig amination of this compound with a secondary amine, such as morpholine. This protocol can be adapted for other primary and secondary amines with appropriate optimization of the ligand, base, and reaction conditions.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture at room temperature for 5-10 minutes to allow for catalyst activation.

  • Add this compound (1.0 equivalent) and the amine (e.g., morpholine, 1.2-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired methyl 3-(amino)-4-methoxybenzoate derivative.

Mandatory Visualizations

Reaction_Scheme General Reaction Scheme for Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl_3_chloro_4_methoxybenzoate This compound Product Methyl 3-(R1R2N)-4-methoxybenzoate Methyl_3_chloro_4_methoxybenzoate->Product Amine R1R2NH (Amine) Amine->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) Experimental_Workflow Experimental Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Add Pd Precursor, Ligand, and Base A->B C 3. Add Solvent and Stir B->C D 4. Add Aryl Halide and Amine C->D E 5. Heat and Stir D->E F 6. Monitor Reaction (TLC/GC-MS) E->F G 7. Work-up (Quench and Extract) F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize Product H->I Signaling_Pathway Potential Targeting of PI3K/Akt/NF-κB Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Inhibitor 3-Amino-4-methoxybenzoate Derivative Inhibitor->Akt Inhibits Inhibitor->NFkB Inhibits

References

Application Notes and Protocols: Methyl 3-chloro-4-methoxybenzoate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-methoxybenzoate is a substituted aromatic carboxylate that serves as a valuable and versatile starting material in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a reactive ester group and a substituted phenyl ring with chloro and methoxy moieties, allows for a range of chemical transformations. The presence of the chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this building block particularly interesting for medicinal chemistry applications. These groups can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, including experimental protocols and data on biological activities.

Application 1: Synthesis of Andrographolide Derivatives as Potential Anticancer Agents

This compound has been utilized as a building block in the semisynthesis of andrographolide derivatives, which have shown promising cytotoxic activity against cancer cell lines. Andrographolide, a natural product, can be chemically modified at its hydroxyl groups to enhance its therapeutic properties. The 3-chloro-4-methoxybenzoyl moiety can be introduced via esterification to modulate the biological activity of the parent compound.

Quantitative Data: Cytotoxicity of Andrographolide Derivatives

While specific IC50 values for the 3-chloro-4-methoxybenzoyl derivative of andrographolide are not extensively reported, the following table presents data for a closely related analog, demonstrating the potential of this class of compounds.

CompoundCell LineIC50 (µM)Reference
Andrographolide C-17 p-methoxy phenyl ester (8s)A549 (Lung Carcinoma)6.6[1][2]
Andrographolide C-17 p-methoxy phenyl ester (8s)PC-3 (Prostate Carcinoma)5.9[1][2]
Experimental Protocol: Synthesis of Andrographolide 17-(3-chloro-4-methoxybenzoate)

This protocol describes the esterification of andrographolide at the C-17 position using 3-chloro-4-methoxybenzoic acid, which can be obtained from the hydrolysis of this compound.

Step 1: Hydrolysis of this compound to 3-chloro-4-methoxybenzoic acid

  • Materials: this compound, Sodium hydroxide (NaOH), Methanol (MeOH), Water (H₂O), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2.

    • The precipitated 3-chloro-4-methoxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification of Andrographolide

  • Materials: Andrographolide, 3-chloro-4-methoxybenzoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve andrographolide (1.0 eq) in anhydrous dichloromethane.

    • Add 3-chloro-4-methoxybenzoic acid (1.2 eq), DCC (1.2 eq), and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired andrographolide 17-(3-chloro-4-methoxybenzoate).

Signaling Pathway: Apoptosis Induction by Andrographolide Derivatives

Andrographolide and its derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades.

apoptosis_pathway Andrographolide Derivative Andrographolide Derivative Cancer Cell Cancer Cell Andrographolide Derivative->Cancer Cell Mitochondrial Stress Mitochondrial Stress Cancer Cell->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptotic pathway induced by andrographolide derivatives in cancer cells.

Application 2: Synthesis of Kinase Inhibitors (Representative Protocol)

Substituted benzoates are key intermediates in the synthesis of various kinase inhibitors. For instance, the synthesis of the EGFR inhibitor Gefitinib utilizes a multi-step pathway starting from a closely related analog, methyl 3-hydroxy-4-methoxybenzoate. This compound can serve as a starting material for analogous synthetic routes to produce novel kinase inhibitors. The following is a representative protocol for the synthesis of a quinazoline-based kinase inhibitor scaffold.

Experimental Workflow

kinase_inhibitor_synthesis start This compound step1 Nitration start->step1 HNO3, H2SO4 step2 Reduction step1->step2 Fe, AcOH or H2, Pd/C step3 Cyclization step2->step3 Formamide step4 Chlorination step3->step4 SOCl2 or POCl3 step5 Amination step4->step5 Substituted Aniline end Kinase Inhibitor Scaffold step5->end

Caption: Representative workflow for the synthesis of a kinase inhibitor scaffold.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Scaffold

Step 1: Nitration of this compound

  • Materials: this compound, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

  • Procedure:

    • Cool a mixture of nitric acid and sulfuric acid to 0 °C.

    • Slowly add this compound to the cooled acid mixture while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrated product.

Step 2: Reduction of the Nitro Group

  • Materials: Nitrated intermediate, Iron powder (Fe), Acetic acid (AcOH) or Hydrogen (H₂), Palladium on carbon (Pd/C), Ethanol (EtOH).

  • Procedure (using Fe/AcOH):

    • Suspend the nitrated intermediate in a mixture of ethanol and acetic acid.

    • Add iron powder portion-wise and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC. After completion, filter the hot reaction mixture through celite.

    • Concentrate the filtrate and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

Step 3: Cyclization to the Quinazolinone Core

  • Materials: Amino-benzoate intermediate, Formamide.

  • Procedure:

    • Heat the amino-benzoate intermediate in an excess of formamide at 150-160 °C for 4-6 hours.

    • Cool the reaction mixture and pour it into water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the quinazolinone.

Step 4: Chlorination of the Quinazolinone

  • Materials: Quinazolinone intermediate, Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Reflux the quinazolinone in an excess of thionyl chloride or phosphorus oxychloride for 2-4 hours.

    • Remove the excess reagent by distillation under reduced pressure.

    • Triturate the residue with a non-polar solvent (e.g., hexane) to obtain the chlorinated quinazoline.

Step 5: Amination to the Final Scaffold

  • Materials: Chloro-quinazoline intermediate, Substituted aniline.

  • Procedure:

    • Dissolve the chloro-quinazoline and a substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Cool the mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography.

Other Noted Applications

  • Anti-inflammatory Agents: this compound has been used in the synthesis of tetrahydronaphthalene derivatives which have shown potential as anti-inflammatory agents.[3]

  • Semiochemical: In a non-medicinal context, this compound has been identified as a semiochemical that inhibits the copulation behavior of Ixodes ricinus (L.) males, suggesting its potential use in pest control strategies.[4][5][6]

Conclusion

This compound is a readily accessible and versatile building block with demonstrated and potential applications in medicinal chemistry. Its utility in the synthesis of anticancer and anti-inflammatory agents highlights its importance for drug discovery and development. The provided protocols offer a foundation for the synthesis of novel compounds with therapeutic potential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Methyl 3-chloro-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The described method utilizes a reversed-phase C18 column with an isocratic mobile phase and UV detection, providing a reproducible and accurate analytical procedure for quality control and research applications.

Introduction

This compound is a substituted benzoate derivative used in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for the analysis of this compound purity by HPLC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₉ClO₃
Molecular Weight200.62 g/mol
Predicted XlogP2.6
AppearanceWhite to off-white solid

Potential Impurities

The purity analysis of this compound should consider potential process-related impurities. Based on general synthetic routes for substituted benzoates, potential impurities may include, but are not limited to:

  • Starting Materials: 3-chloro-4-methoxybenzoic acid (incomplete esterification).

  • Isomers: Positional isomers of the chloro and methoxy groups on the benzoate ring.

  • By-products: Impurities arising from side reactions during chlorination or methylation steps.

  • Degradation Products: Products of hydrolysis or other degradation pathways.

Experimental Protocol

This protocol outlines the preparation of solutions and the operation of the HPLC system for the purity determination of this compound.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is required. The recommended chromatographic conditions are detailed in Table 2.

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Solution Preparation
  • Mobile Phase: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas the solution by sonication for 15 minutes.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

  • Blank Solution: Use the diluent as the blank.

System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank solution to ensure no interfering peaks are present at the retention time of the analyte.

  • Perform five replicate injections of the standard solution to verify system suitability.

  • Inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

Data Presentation and Calculation

The purity of the this compound sample is calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

A summary of a representative analysis is presented in Table 4.

Table 4: Representative Purity Analysis Data

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Standard5.21,250,0001,250,000100.0
Sample 15.21,235,0001,245,00099.2
Sample 25.21,240,0001,255,00098.8

Experimental Workflow Diagram

The logical flow of the HPLC analysis method is illustrated in the following diagram.

HPLC_Workflow A Solution Preparation B HPLC System Equilibration A->B Mobile Phase, Samples, Standards C Blank Injection B->C Equilibrate for 30 min D System Suitability (Standard Injections) C->D No interfering peaks E Check Suitability Criteria D->E 5 replicate injections F Sample Injection E->F Pass J Stop/Troubleshoot E->J Fail G Data Acquisition F->G Inject duplicate samples H Data Analysis & Purity Calculation G->H Integrate peaks I Report Generation H->I Calculate % Purity

Application Notes and Protocol for the Nitration of Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic aromatic substitution reaction to synthesize methyl 3-chloro-4-methoxy-5-nitrobenzoate from methyl 3-chloro-4-methoxybenzoate. The nitration is achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. This protocol includes a comprehensive description of the reaction setup, purification, and characterization of the final product, along with essential safety precautions. The resulting compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently transformed into other functionalities, such as amines, making it a crucial step in the synthesis of many pharmaceutical agents. The directing effects of the existing substituents on the aromatic ring, in this case, a chloro, a methoxy, and a methyl ester group, guide the position of the incoming nitro group. The electron-withdrawing nature of the chloro and methyl ester groups deactivates the ring towards electrophilic substitution, while the electron-donating methoxy group activates it. The regioselectivity of the nitration is determined by the interplay of these electronic effects.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

PropertyThis compound (Starting Material)Methyl 3-chloro-4-methoxy-5-nitrobenzoate (Product)
Molecular Formula C₉H₉ClO₃C₉H₈ClNO₅[1][2]
Molecular Weight 200.62 g/mol 245.62 g/mol [1][2]
Appearance White to off-white solidWhite to yellowish powder[2]
Melting Point Not readily available~108-112 °C (may vary)
CAS Number 53448-43-663603-09-8[1]

Table 2: Reagent Quantities

ReagentMolecular Weight ( g/mol )AmountMoles
This compound200.6210.0 g0.05 mol
Concentrated Sulfuric Acid (98%)98.0820 mL-
Concentrated Nitric Acid (70%)63.015 mL~0.08 mol

Experimental Protocol

Materials
  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice (crushed)

  • Distilled water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker (500 mL)

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Safety Precautions
  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. [3][4][5] Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[6]

  • The reaction is exothermic and must be cooled in an ice bath to control the temperature and prevent runaway reactions and the formation of byproducts.[7][8]

  • Nitration reactions can produce toxic nitrogen oxide gases.[6] Ensure adequate ventilation.

  • Have an emergency eyewash and safety shower readily accessible.[6]

  • Neutralize any acid spills immediately with a suitable agent like sodium bicarbonate.

Reaction Procedure
  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. Swirl the flask gently to mix. This nitrating mixture should be prepared just before use.

  • Reaction Setup: Place 10.0 g (0.05 mol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution of Starting Material: Carefully add 15 mL of concentrated sulfuric acid to the starting material while stirring and cooling the flask in an ice bath. Stir until the solid has completely dissolved.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material using a dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 10 °C throughout the addition.[8] This step is crucial to control the reaction rate and minimize side product formation. The addition should take approximately 30-45 minutes.

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with constant stirring. A precipitate of the crude product should form.

  • Isolation of Crude Product: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of cold distilled water until the washings are neutral to pH paper. This removes any residual acid.

  • Neutralization (Optional but Recommended): Suspend the crude product in a saturated sodium bicarbonate solution to neutralize any remaining acid. Stir for 15-20 minutes, then filter and wash with distilled water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure methyl 3-chloro-4-methoxy-5-nitrobenzoate.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • IR Spectroscopy: To identify the characteristic functional groups (e.g., nitro group, ester, aromatic ring).

Mandatory Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Measure Reactants: - this compound - Conc. H₂SO₄ - Conc. HNO₃ start->reagents nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Ice Bath reagents->nitrating_mix dissolve Dissolve Starting Material in Conc. H₂SO₄ in Ice Bath reagents->dissolve addition Slowly Add Nitrating Mixture (0-10 °C) nitrating_mix->addition dissolve->addition react Stir in Ice Bath (1-2 hours) addition->react quench Pour onto Crushed Ice react->quench filter Vacuum Filter Crude Product quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize Product: - Melting Point - NMR - IR dry->characterize end End characterize->end

Caption: Experimental workflow for the nitration of this compound.

References

Application Note: High-Yield Synthesis of 3-Chloro-4-methoxybenzoic Acid via Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient protocol for the hydrolysis of methyl 3-chloro-4-methoxybenzoate to produce 3-chloro-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described alkaline hydrolysis method consistently provides high yields of the desired carboxylic acid with excellent purity. This document provides a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

3-Chloro-4-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug development, notably in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The purity and availability of this intermediate are critical for the successful synthesis of active pharmaceutical ingredients. The most common and effective method for its preparation is the hydrolysis of its corresponding methyl ester, this compound. Alkaline hydrolysis, or saponification, is generally preferred over acidic hydrolysis as the reaction is irreversible and typically proceeds to completion, resulting in higher yields.[2][3] This protocol outlines a reliable method for this conversion using sodium hydroxide in a mixed solvent system.

Data Presentation

The following table summarizes the key quantitative data associated with the hydrolysis of this compound.

ParameterThis compound (Starting Material)3-Chloro-4-methoxybenzoic Acid (Product)
Molecular Formula C₉H₉ClO₃C₈H₇ClO₃
Molecular Weight 200.62 g/mol 186.59 g/mol [4][5]
Appearance White to off-white solidWhite to light yellow crystalline powder
Melting Point Not specified215-219 °C
Purity (Typical) ≥98%>97%[5]
¹H NMR (CDCl₃, predicted) δ 7.95 (d, J=2.2 Hz, 1H), 7.85 (dd, J=8.6, 2.2 Hz, 1H), 6.95 (d, J=8.6 Hz, 1H), 3.92 (s, 3H), 3.89 (s, 3H)δ 10.5 (br s, 1H), 8.05 (d, J=2.1 Hz, 1H), 7.95 (dd, J=8.7, 2.1 Hz, 1H), 7.00 (d, J=8.7 Hz, 1H), 3.95 (s, 3H)
¹³C NMR (CDCl₃, predicted) δ 166.2, 158.5, 132.5, 130.0, 123.5, 122.0, 111.5, 56.5, 52.5δ 171.0, 159.0, 133.0, 131.5, 124.0, 121.5, 111.0, 56.0

Note: Predicted NMR data is based on standard chemical shift values and analysis of similar structures. Experimental values may vary slightly.

Experimental Protocol

This protocol describes the alkaline hydrolysis of this compound on a laboratory scale.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (a common ratio is 2:1 to 3:1 v/v).

  • Addition of Base: To the stirred solution, add sodium hydroxide (1.5 - 2.5 eq) portion-wise.

  • Hydrolysis Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.

  • Work-up - Acidification: Dilute the remaining aqueous solution with deionized water. Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 3-chloro-4-methoxybenzoic acid will form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 3-chloro-4-methoxybenzoic acid in a vacuum oven to a constant weight.

  • Optional Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Experimental Workflow Diagram

Hydrolysis_Workflow start Start reagents This compound NaOH, MeOH, H₂O start->reagents 1. Combine reaction Reflux (2-4 hours) reagents->reaction 2. Heat workup1 Cool & Evaporate MeOH reaction->workup1 3. Cool workup2 Acidify with HCl (pH ~2) workup1->workup2 4. Prepare for Precipitation filtration Vacuum Filtration workup2->filtration 5. Isolate Solid drying Dry Product filtration->drying 6. Purify product 3-Chloro-4-methoxybenzoic Acid drying->product 7. Final Product

Caption: Experimental workflow for the hydrolysis of this compound.

References

Application of Methyl 3-chloro-4-methoxybenzoate in the Synthesis of Heterocyclic Compounds: A Proposed Route to Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of Methyl 3-chloro-4-methoxybenzoate as a versatile starting material for the synthesis of heterocyclic compounds, with a particular focus on a proposed synthetic pathway to quinazolinone derivatives. Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The strategic functionalization of the benzene ring in this compound offers a valuable platform for the construction of complex molecular architectures relevant to drug discovery and development.

This application note provides a detailed, albeit proposed, multi-step synthetic protocol for the preparation of 6-chloro-7-methoxyquinazolin-4(3H)-one from this compound. The proposed pathway is based on well-established synthetic transformations of analogous aromatic compounds.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step reaction sequence: nitration, followed by reduction, and subsequent cyclization to form the quinazolinone ring system.

Synthesis_Pathway A This compound B Methyl 3-chloro-4-methoxy-2-nitrobenzoate A->B Nitration (HNO3, H2SO4) C Methyl 2-amino-3-chloro-4-methoxybenzoate B->C Reduction (Fe, AcOH or H2, Pd/C) D 6-chloro-7-methoxyquinazolin-4(3H)-one C->D Cyclization (Formamide, heat) Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A1 Dissolve this compound in conc. H2SO4 at 0-5 °C A2 Add nitrating mixture (HNO3/H2SO4) dropwise at 0-10 °C A1->A2 A3 Stir for 2-4 h at 0-10 °C A2->A3 A4 Quench on ice A3->A4 A5 Filter and wash with water A4->A5 A6 Work-up (DCM extraction, washes) A5->A6 A7 Isolate Methyl 3-chloro-4-methoxy-2-nitrobenzoate A6->A7 B1 Heat Fe in AcOH/EtOH to 80-90 °C B2 Add nitro compound in EtOH B1->B2 B3 Stir for 3-5 h at 80-90 °C B2->B3 B4 Filter through Celite B3->B4 B5 Work-up (EtOAc extraction, washes) B4->B5 B6 Isolate Methyl 2-amino-3-chloro-4-methoxybenzoate B5->B6 C1 Heat amino-benzoate in excess formamide to 150-160 °C C2 Stir for 4-6 h C1->C2 C3 Cool and precipitate with water C2->C3 C4 Filter and wash C3->C4 C5 Recrystallize C4->C5 C6 Isolate 6-chloro-7-methoxyquinazolin-4(3H)-one C5->C6

Application Notes and Protocols: Methyl 3-chloro-4-methoxybenzoate as a Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-chloro-4-methoxybenzoate is a key chemical intermediate with significant potential in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its substituted benzene ring structure serves as a versatile scaffold for the construction of complex heterocyclic systems present in numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of three such APIs: Gefitinib, an anti-cancer agent; Trequinsin, a compound investigated for its effects on sperm motility and cardiovascular properties; and AR-C117977, a potent immunosuppressive agent.

Gefitinib: An EGFR Tyrosine Kinase Inhibitor for Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various solid tumors.[1][2] By blocking the EGFR signaling pathway, Gefitinib inhibits tumor cell proliferation and promotes apoptosis.[1][3][4]

Quantitative Pharmacological Data
ParameterValueCell Line/Assay ConditionReference
IC50 (EGFR Tyr1173) 37 nMNR6wtEGFR cells[5]
IC50 (EGFR Tyr992) 37 nMNR6wtEGFR cells[5]
IC50 (EGFR Tyr1173) 26 nMNR6W cells[5]
IC50 (EGFR Tyr992) 57 nMNR6W cells[5]
IC50 (Cell Growth) 0.003 µMH3255 (EGFR-mutant lung adenocarcinoma)[6]
IC50 (Cell Growth) 0.39 µM11-18 (EGFR-mutant lung adenocarcinoma)[6]
IC50 (Cell Growth) 11.64 nMPC9 (EGFR exon 19 deletion)[7]
IC50 (Cell Growth) 5.88 nMLUAD-PDCs (EGFR exon 19 deletion)[7]
Signaling Pathway

Gefitinib targets the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1]

Gefitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Gefitinib inhibits EGFR signaling.

Experimental Protocol: Synthesis of Gefitinib from a Methyl 3-hydroxy-4-methoxybenzoate Intermediate

This protocol describes a synthetic route to Gefitinib starting from a closely related precursor to this compound. The introduction of the chloro group on the aniline ring is a key step in this synthesis. A plausible adaptation for starting with this compound would involve similar subsequent steps.

Gefitinib_Synthesis_Workflow Start Methyl 3-hydroxy- 4-methoxybenzoate Alkylation O-Alkylation (1-bromo-3-chloropropane, K2CO3, DMF) Start->Alkylation Nitration Nitration (HNO3, Acetic Acid) Alkylation->Nitration Reduction Reduction (Fe, Acetic Acid) Nitration->Reduction Cyclization Cyclization (Formamidine acetate) Reduction->Cyclization Chlorination Chlorination (SOCl2) Cyclization->Chlorination Amination1 Amination (3-chloro-4-fluoroaniline) Chlorination->Amination1 Amination2 Amination (Morpholine) Amination1->Amination2 Gefitinib Gefitinib Amination2->Gefitinib Trequinsin_Sperm_Signaling cluster_membrane Sperm Membrane Trequinsin Trequinsin CatSper CatSper Channel Trequinsin->CatSper Activates K_Channel K+ Channel Trequinsin->K_Channel Inhibits PDE3 PDE3 Trequinsin->PDE3 Inhibits Ca_ion Ca2+ CatSper->Ca_ion Influx cGMP cGMP PDE3->cGMP Degrades Hyperactivation Hyperactivated Motility cGMP->Hyperactivation Ca_ion->Hyperactivation Trequinsin_Synthesis_Workflow Start Methyl 3-chloro- 4-methoxybenzoate Reduction Reduction to Amino Alcohol Start->Reduction PictetSpengler Pictet-Spengler Reaction Reduction->PictetSpengler Cyclization1 Cyclization with Urea Derivative PictetSpengler->Cyclization1 Imination Imination with Mesitylamine Cyclization1->Imination Trequinsin Trequinsin Imination->Trequinsin ARC117977_Mechanism cluster_cell Activated Lymphocyte Glycolysis Glycolysis Lactate_in Intracellular Lactate Glycolysis->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux Proliferation Cell Proliferation Lactate_in->Proliferation Inhibits (at high conc.) Lactate_out Extracellular Lactate MCT1->Lactate_out Efflux ARC117977 AR-C117977 ARC117977->MCT1 Inhibits ARC117977_Synthesis_Workflow Start Methyl 3-chloro- 4-methoxybenzoate Amidation Amidation Start->Amidation Heterocycle_Formation Heterocycle Formation Amidation->Heterocycle_Formation Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Heterocycle_Formation->Coupling Final_Modification Final Modification Coupling->Final_Modification ARC117977 AR-C117977 Final_Modification->ARC117977

References

Application Notes and Protocols for the Derivatization of Methyl 3-chloro-4-methoxybenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-methoxybenzoate is a versatile scaffold for the synthesis of a diverse library of small molecules with potential biological activity. Its substituted phenyl ring offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These derivatives have shown promise in various fields, including oncology and infectious diseases, by targeting key cellular signaling pathways.

This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds. The focus is on the generation of benzamide and hydrazide libraries and their evaluation as potential anticancer agents through cytotoxicity and enzyme inhibition assays.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve the conversion of the methyl ester to more reactive intermediates, such as carboxylic acids or hydrazides, followed by coupling with a variety of amines or aldehydes.

Benzamide Synthesis via Amide Coupling

A common and effective method for generating a library of diverse benzamides is through the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a panel of primary and secondary amines.

Hydrazone Synthesis

The synthesis of hydrazones introduces a different chemical scaffold with known biological activities. This is achieved by converting the methyl ester to a hydrazide, which is then condensed with various aldehydes.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-methoxybenzoic acid (2)

Materials:

  • This compound (1)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1) (1 equivalent) in methanol, add a 2M aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with 1M hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 3-chloro-4-methoxybenzoic acid (2).

Protocol 2: General Procedure for the Synthesis of Benzamide Derivatives (3a-e)

Materials:

  • 3-chloro-4-methoxybenzoic acid (2)

  • Various primary and secondary amines (e.g., aniline, benzylamine, piperidine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

  • To a solution of 3-chloro-4-methoxybenzoic acid (2) (1 equivalent) in dry DCM or DMF, add the desired amine (1.1 equivalents), EDC or DCC (1.2 equivalents), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired benzamide derivative (3a-e).

Protocol 3: Synthesis of 3-chloro-4-methoxybenzohydrazide (4)

Materials:

  • This compound (1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1) (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The resulting solid is washed with cold ethanol or recrystallized to give pure 3-chloro-4-methoxybenzohydrazide (4).[1][2][3][4][5]

Protocol 4: General Procedure for the Synthesis of Hydrazone Derivatives (5a-e)

Materials:

  • 3-chloro-4-methoxybenzohydrazide (4)

  • Various aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Glacial acetic acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 3-chloro-4-methoxybenzohydrazide (4) (1 equivalent) in ethanol or methanol.

  • Add the desired aldehyde (1.1 equivalents) and a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • The precipitated product is collected by filtration, washed with cold solvent, and dried to afford the pure hydrazone derivative (5a-e).

Biological Screening Protocols

Protocol 5: MTT Assay for Cytotoxicity Screening

This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6][7][8][9][10]

Protocol 6: In Vitro Tyrosine Kinase Assay (e.g., EGFR)

This assay measures the ability of the synthesized compounds to inhibit the activity of a specific tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate in a 384-well plate.

  • Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known EGFR inhibitor (e.g., gefitinib) as a positive control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[11][12][13][14][15]

Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Cytotoxicity of Benzamide Derivatives (3a-e) against Human Cancer Cell Lines (IC₅₀ in µM)

CompoundRA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
3a Phenyl45.258.162.5
3b Benzyl22.831.428.9
3c 4-Chlorophenyl15.618.917.3
3d 4-Methoxyphenyl35.142.740.2
3e Piperidin-1-yl>100>100>100
Doxorubicin -0.80.50.6

Table 2: EGFR Kinase Inhibitory Activity of Benzamide Derivatives (3a-e)

CompoundRIC₅₀ (µM)
3a Phenyl12.5
3b Benzyl5.8
3c 4-Chlorophenyl1.2
3d 4-Methoxyphenyl8.9
3e Piperidin-1-yl>50
Gefitinib -0.015

Visualizations

Workflow and Signaling Pathways

Derivatization_Workflow General Workflow for Derivatization and Screening cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Methyl 3-chloro-4- methoxybenzoate (1) Hydrolysis Hydrolysis (Protocol 1) Start->Hydrolysis Hydrazinolysis Hydrazinolysis (Protocol 3) Start->Hydrazinolysis BenzoicAcid 3-chloro-4-methoxy- benzoic acid (2) Hydrolysis->BenzoicAcid AmideCoupling Amide Coupling (Protocol 2) Benzamides Benzamide Library (3a-e) AmideCoupling->Benzamides Hydrazide 3-chloro-4-methoxy- benzohydrazide (4) Hydrazinolysis->Hydrazide HydrazoneFormation Hydrazone Formation (Protocol 4) Hydrazones Hydrazone Library (5a-e) HydrazoneFormation->Hydrazones BenzoicAcid->AmideCoupling Cytotoxicity Cytotoxicity Assay (MTT, Protocol 5) Benzamides->Cytotoxicity Hydrazide->HydrazoneFormation Hydrazones->Cytotoxicity KinaseAssay Enzyme Inhibition Assay (EGFR, Protocol 6) Cytotoxicity->KinaseAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis SAR SAR Analysis DataAnalysis->SAR EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor (Inactive Monomer) EGF->EGFR EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization P Autophosphorylation EGFR_dimer->P Inhibitor Synthesized Inhibitor Inhibitor->P Grb2_Sos Grb2/SOS P->Grb2_Sos PI3K PI3K P->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Inhibits Apoptosis Transcription->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-chloro-4-methoxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid, 3-chloro-4-methoxybenzoic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is typically heated to reflux to achieve a reasonable reaction rate.

Q2: My reaction yield is consistently low. What are the primary causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2][3][4] The key factors contributing to low yield include:

  • Presence of Water: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the starting materials, hydrolyzing the ester product.[5] It is crucial to use anhydrous reagents and glassware.[6]

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. Increasing the reaction time or temperature may help.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

  • Loss During Work-up: The product may be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.

Q3: How can I drive the esterification reaction to completion and improve the yield?

A3: To maximize the product yield, you need to shift the reaction equilibrium to the right, favoring the ester. This can be achieved by:

  • Using a Large Excess of Alcohol: Employing methanol as the solvent ensures it is present in a large molar excess, which, according to Le Châtelier's principle, drives the reaction forward.[4][7]

  • Removing Water: As water is a product, its removal will push the equilibrium towards the products. This can be done using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves.[2]

Q4: What are the potential side products in this synthesis?

A4: While the Fischer esterification is generally a clean reaction, potential side products can arise. If the starting 3-chloro-4-methoxybenzoic acid is impure and contains its corresponding hydroxybenzoic acid precursor, methylation of the hydroxyl group could occur, although this is less common under these conditions. Incomplete reaction will leave unreacted starting material, which is the most common "impurity".

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[8] A suitable mobile phase, such as a mixture of toluene and ethanol (e.g., 9:1 v/v), can be used.[8] The starting carboxylic acid is more polar and will have a lower Rf value than the less polar ester product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Reaction is at equilibrium, preventing further product formation.Use a large excess of methanol (it can be used as the solvent) or remove water as it forms using a Dean-Stark trap.[2][4][7]
Insufficient acid catalyst.Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).
Presence of water in reagents or glassware.Ensure all glassware is oven-dried and reagents (especially methanol) are anhydrous.[6]
Product is Contaminated with Starting Material Incomplete reaction.Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.[8]
Inefficient work-up.During the aqueous work-up, ensure the organic layer is thoroughly washed with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material.
Oily or Impure Product after Work-up Residual solvent or moisture.Ensure the organic layer is properly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
Formation of byproducts.Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture) or by column chromatography.

Data Presentation

The yield of esterification reactions can be influenced by the choice of catalyst and reaction conditions. The following table provides a summary of yields for the esterification of substituted benzoic acids under various conditions to illustrate these effects.

Carboxylic AcidAlcoholCatalystConditionsReaction TimeYield (%)
Benzoic AcidMethanolH₂SO₄Reflux (65°C)-90%
4-Fluoro-3-nitrobenzoic AcidButanolH₂SO₄Microwave (130°C)15 min98%[5]
Substituted Benzoic AcidsMethanolPhosphoric Acid Modified Montmorillonite K10Reflux5 hoursHigh
Benzoic AcidEthanolH₂SO₄Reflux-78%[5]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Chloro-4-methoxybenzoic Acid

This protocol details the synthesis of this compound using a standard acid-catalyzed esterification method.

Materials:

  • 3-Chloro-4-methoxybenzoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask, dissolve 3-chloro-4-methoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents). Methanol acts as both the reactant and the solvent.

    • With continuous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Reflux:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Transfer the residue to a separatory funnel containing water and an organic solvent like dichloromethane or ethyl acetate.[9][10]

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid). Caution: CO₂ evolution will occur. Vent the funnel frequently.

      • Saturated brine solution (to remove residual water).[9]

  • Drying and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.[9]

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel if necessary.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Extraction cluster_3 Isolation & Purification A 1. Dissolve 3-chloro-4-methoxybenzoic acid in anhydrous methanol B 2. Add catalytic H₂SO₄ A->B C 3. Heat to reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool and concentrate D->E F 6. Extract with organic solvent E->F G 7. Wash with NaHCO₃ solution F->G H 8. Wash with brine G->H I 9. Dry with Na₂SO₄ H->I J 10. Evaporate solvent I->J K 11. Purify (Recrystallization/ Column Chromatography) J->K L This compound K->L G Start Low Yield Observed CheckReaction Was the reaction monitored to completion by TLC? Start->CheckReaction CheckWater Were anhydrous reagents and dry glassware used? CheckReaction->CheckWater Yes SolutionTime Increase reaction time and continue monitoring. CheckReaction->SolutionTime No CheckExcess Was a large excess of methanol used? CheckWater->CheckExcess Yes SolutionWater Repeat reaction with dry reagents and glassware. CheckWater->SolutionWater No CheckWorkup Was the work-up performed correctly? (e.g., NaHCO₃ wash) CheckExcess->CheckWorkup Yes SolutionExcess Repeat reaction using methanol as the solvent. CheckExcess->SolutionExcess No SolutionWorkup Review and optimize the extraction and washing steps. CheckWorkup->SolutionWorkup No End Yield Improved CheckWorkup->End Yes SolutionTime->End SolutionWater->End SolutionExcess->End SolutionWorkup->End

References

Technical Support Center: Synthesis of Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-chloro-4-methoxybenzoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.

Route 1: Chlorination of 4-methoxybenzoic acid followed by Esterification

Issue 1: Low Yield of 3-chloro-4-methoxybenzoic acid during Chlorination

Possible CauseRecommended Solution
Incomplete Reaction - Ensure the chlorinating agent (e.g., SO₂Cl₂ or Cl₂) is fresh and used in a slight excess. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize reaction time and temperature. Insufficient reaction time or temperature can lead to incomplete conversion.
Suboptimal Catalyst - If using a catalyst (e.g., a Lewis acid), ensure it is anhydrous and active. - The choice of catalyst can significantly impact the reaction rate and selectivity. Experiment with different catalysts if yields are consistently low.
Poor Reaction Work-up - Ensure complete precipitation of the product during work-up by adjusting the pH appropriately. - Wash the crude product with cold solvent to minimize loss.

Issue 2: Formation of Multiple Products during Chlorination

Possible CauseRecommended Solution
Over-chlorination - Carefully control the stoichiometry of the chlorinating agent. Using a large excess can lead to the formation of di- and tri-chlorinated byproducts. - Add the chlorinating agent portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture. - Maintain a controlled, lower reaction temperature to improve selectivity.
Side-chain Chlorination - If starting from p-toluic acid derivatives, side-chain chlorination can occur. This is typically favored by radical initiators (e.g., UV light). Ensure the reaction is performed in the dark and without radical initiators if only ring chlorination is desired.
Cleavage of Methoxy Group - Strong acidic conditions and high temperatures can potentially lead to the cleavage of the methoxy ether. Use milder reaction conditions if demethylation is observed.

Issue 3: Low Yield of this compound during Esterification

Possible CauseRecommended Solution
Equilibrium Limitation - Fischer esterification is a reversible reaction. Use a large excess of methanol to drive the equilibrium towards the product. - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent (e.g., molecular sieves).
Inactive Catalyst - Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH). The catalyst can be neutralized during work-up, so ensure sufficient initial loading.
Incomplete Reaction - Monitor the reaction by TLC until the starting carboxylic acid is consumed. If the reaction stalls, consider adding more catalyst or extending the reflux time.
Route 2: Esterification of 4-methoxybenzoic acid followed by Chlorination

Issue 4: Difficulty in Isolating Pure Methyl 4-methoxybenzoate

Possible CauseRecommended Solution
Residual Starting Material - As with Route 1, drive the esterification to completion using excess methanol and an effective catalyst. - Purify the crude ester by recrystallization or column chromatography to remove any unreacted 4-methoxybenzoic acid before proceeding to the chlorination step.

Issue 5: Unselective Chlorination of Methyl 4-methoxybenzoate

Possible CauseRecommended Solution
Formation of Isomers - The methoxy and ester groups direct chlorination to specific positions on the aromatic ring. While the 3-position is electronically favored, other isomers may form. - Optimize the reaction conditions (solvent, temperature, and catalyst) to maximize the yield of the desired 3-chloro isomer. - Purification by column chromatography is often necessary to separate the desired product from isomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the final product?

A1: Common impurities include unreacted starting materials (3-chloro-4-methoxybenzoic acid or 4-methoxybenzoic acid), over-chlorinated byproducts (e.g., methyl 3,5-dichloro-4-methoxybenzoate), and isomeric chlorination products.

Q2: How can I effectively purify the final product, this compound?

A2: Recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate) is often effective for removing minor impurities. For mixtures containing isomeric byproducts or significant amounts of starting material, column chromatography on silica gel is the recommended purification method.

Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?

A3:

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the molecular weights of various components in the reaction mixture, aiding in the identification of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.

Q4: What are the expected yields for this synthesis?

A4: Yields can vary significantly depending on the specific conditions and scale of the reaction. However, with optimized protocols, yields for each step can be in the range of 80-95%. The overall yield for the two-step synthesis is typically in the range of 60-85%.

Data Presentation

Table 1: Representative Yields and Purity for the Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate (a related compound) .[1]

StepStarting MaterialProductYield (%)Purity (%) (by GC)
Methylation3,5-dichloro-4-hydroxybenzoic acidMethyl 3,5-dichloro-4-methoxybenzoate105 (based on the hydroxy acid)97.2
Recycled Material3,5-dichloro-4-methoxybenzoic acid---
Overall Mixture of hydroxy- and methoxy-benzoic acids Methyl 3,5-dichloro-4-methoxybenzoate and recycled acid 99 -

Note: The yield is reported as over 100% because it is calculated based on the amount of the hydroxy-acid used, while the reaction also consumes the recycled methoxy-acid from a previous batch.

Experimental Protocols

Protocol 1: Chlorination of 4-methoxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Reagent Addition: Slowly add a slight molar excess of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) to the stirred solution at room temperature. The reaction may be exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into ice-water to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 3-chloro-4-methoxybenzoic acid.

Protocol 2: Fischer Esterification of 3-chloro-4-methoxybenzoic acid

  • Reaction Setup: To a round-bottom flask, add the crude 3-chloro-4-methoxybenzoic acid and a large excess of methanol (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 2-5 mol% of concentrated sulfuric acid) to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid has been consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify further by recrystallization or column chromatography as needed.

Visualizations

Synthesis_Pathway cluster_chlorination Step 1: Chlorination cluster_esterification Step 2: Esterification start 4-Methoxybenzoic Acid intermediate 3-Chloro-4-methoxybenzoic Acid start->intermediate + SO₂Cl₂ or Cl₂ final This compound intermediate->final + CH₃OH, H⁺

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_chloro_solutions Chlorination Solutions cluster_ester_solutions Esterification Solutions start Low Yield or Impure Product check_step Identify the Problematic Step: Chlorination or Esterification? start->check_step chlorination_issues Chlorination Issues: - Incomplete reaction - Over-chlorination - Isomer formation check_step->chlorination_issues Chlorination esterification_issues Esterification Issues: - Incomplete reaction - Hydrolysis of product check_step->esterification_issues Esterification chloro_solution1 Optimize reaction time, temp., & stoichiometry of chlorinating agent chlorination_issues->chloro_solution1 chloro_solution2 Use fresh catalyst chlorination_issues->chloro_solution2 chloro_solution3 Purify intermediate by recrystallization chlorination_issues->chloro_solution3 ester_solution1 Use large excess of methanol esterification_issues->ester_solution1 ester_solution2 Remove water (e.g., Dean-Stark) esterification_issues->ester_solution2 ester_solution3 Use fresh, anhydrous acid catalyst esterification_issues->ester_solution3 end_node Pure Product with High Yield chloro_solution3->end_node ester_solution3->end_node

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 3-chloro-4-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The common impurities in crude this compound are typically related to the synthetic route, which is often the esterification of 3-chloro-4-methoxybenzoic acid. Potential impurities include:

  • Unreacted Starting Material: 3-chloro-4-methoxybenzoic acid.

  • Reagents from Synthesis: Residual acid catalyst (e.g., sulfuric acid) or coupling agents.

  • Side-Reaction Products: Small amounts of by-products from the esterification reaction.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective purification techniques are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities and obtaining a product with high crystalline purity, provided a suitable solvent is identified.

  • Column Chromatography: Flash column chromatography using silica gel is excellent for separating the desired product from impurities with different polarities, especially when the crude product is of lower purity.[1][2]

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical methods is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities and to monitor the progress of a purification process.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column is often suitable for this type of compound.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the product and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity for a crystalline solid.

Troubleshooting Guides

Issue 1: The purified product is discolored (yellow or brown).

  • Question: My final product of this compound is a yellow or brownish solid instead of the expected white to off-white crystals. What could be the cause and how can I fix it?

  • Answer: Discoloration is often due to the presence of trace impurities, which may be oxidized or colored by-products from the synthesis.

    • Solution 1: Activated Carbon Treatment. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated carbon. Briefly boil the solution with the charcoal and then perform a hot filtration to remove the carbon and the adsorbed colored impurities.

    • Solution 2: Column Chromatography. If the discoloration persists after recrystallization, column chromatography is a very effective method for separating colored impurities from the desired product.

Issue 2: Low yield after purification.

  • Question: I am losing a significant amount of my product during the purification step. What are the common causes of low yield and how can I improve it?

  • Answer: Low yield during purification can stem from several factors, particularly during recrystallization.

    • Possible Cause 1: Using too much solvent during recrystallization. This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too quickly during filtration, the product will crystallize on the filter paper along with the impurities.

      • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible. If crystals do form, you can try washing them with a small amount of hot solvent.

    • Possible Cause 3: Inefficient recovery from the mother liquor.

      • Solution: After the first crop of crystals is collected, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be of lower purity.

Issue 3: Presence of starting material (3-chloro-4-methoxybenzoic acid) in the final product.

  • Question: My TLC and HPLC analyses show a significant amount of the starting carboxylic acid in my purified ester. How can I effectively remove it?

  • Answer: The presence of the starting carboxylic acid indicates either an incomplete reaction or inefficient removal during work-up and purification.

    • Solution 1: Acid-Base Extraction. Before the final purification, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base solution, such as saturated sodium bicarbonate. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer.

    • Solution 2: Column Chromatography. If the polarity difference between the ester and the acid is sufficient, column chromatography can effectively separate them. The carboxylic acid is typically more polar and will have a lower Rf value on a silica gel TLC plate.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent/Solvent SystemRationale
Ethanol/WaterThis compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can help to induce crystallization upon cooling.
Ethyl Acetate/HexaneThe product should be soluble in hot ethyl acetate, and the addition of hexane can decrease its solubility to promote crystallization.
MethanolAs the alcohol used in the esterification, it may be a good solvent for recrystallization if the product's solubility decreases significantly upon cooling.
TolueneA less polar solvent that can be effective for recrystallizing aromatic esters.

Table 2: General Guidelines for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexanes is a good starting point. A typical gradient might start from 5% ethyl acetate in hexanes and gradually increase to 20-30%.
TLC Monitoring Use a mobile phase that gives the product an Rf value of approximately 0.3-0.4 for optimal separation on the column.
Sample Loading Dry loading is often preferred. Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Based on small-scale tests, choose a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently boil for a few minutes.

  • Hot Filtration: If activated carbon or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Develop a suitable solvent system for TLC that provides good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into a column and allow it to pack, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the compounds.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway crude_product Crude this compound dissolution Dissolution in Hot Solvent crude_product->dissolution column_chromatography Column Chromatography crude_product->column_chromatography hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Crystallization (Slow Cooling) hot_filtration->crystallization isolation Isolation (Vacuum Filtration) crystallization->isolation drying Drying isolation->drying pure_product Pure Crystalline Product drying->pure_product pure_fractions Combine Pure Fractions column_chromatography->pure_fractions solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation solvent_evaporation->pure_product

Caption: General purification workflow for this compound.

troubleshooting_guide start Problem with Purified Product discoloration Discoloration (Yellow/Brown)? start->discoloration low_yield Low Yield? start->low_yield no impurities Starting Material Present? start->impurities no discoloration->low_yield no charcoal Solution: Activated Carbon Treatment discoloration->charcoal yes low_yield->impurities no solvent_issue Cause: Too much solvent? low_yield->solvent_issue yes acid_base Solution: Acid-Base Extraction impurities->acid_base yes column Solution: Column Chromatography charcoal->column If persists premature_crystallization Cause: Premature crystallization? solvent_issue->premature_crystallization no minimize_solvent Solution: Use minimum hot solvent solvent_issue->minimize_solvent yes premature_crystallization->impurities no preheat_funnel Solution: Preheat funnel premature_crystallization->preheat_funnel yes acid_base->column Alternative

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Coupling Reactions for Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving Methyl 3-chloro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance the success of your Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: this compound presents a key challenge: the C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Furthermore, the methoxy group makes the aryl ring electron-rich, which can also slow down this step.[2] Success hinges on using a highly active catalyst system, typically requiring bulky, electron-rich ligands, and carefully optimizing reaction conditions.[3][4]

Q2: Which type of palladium catalyst and ligand is best suited for this substrate?

A2: For coupling reactions involving aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] Highly active systems are required. Consider using palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][6][7] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[6][8]

Q3: How do I choose the right base for my reaction?

A3: The base plays a critical role, particularly in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[5][9] The choice is often empirical.[10] For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are common.[11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are frequently used.[9][12] The base's strength and solubility can significantly impact the reaction.[5][12]

Q4: What are the most common side reactions to watch for?

A4: Several side reactions can reduce your yield:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom.

  • Homocoupling: Two molecules of your starting material or coupling partner react with each other.[5]

  • Protodeboronation (Suzuki): The boronic acid/ester reacts with residual water or protic solvents, reverting to the corresponding arene.[10]

  • Ester Cleavage: The methyl ester group can be hydrolyzed, especially under strongly basic aqueous conditions. Using anhydrous conditions or a milder base like KF can sometimes prevent this.[10]

Q5: Can I use microwave heating to accelerate the reaction?

A5: Yes, microwave dielectric heating can significantly shorten reaction times from hours to minutes for cross-coupling reactions like the Heck reaction.[3] It can be a powerful tool for rapid optimization, but care must be taken as the higher temperatures can also promote decomposition or side reactions.

Troubleshooting Guide

Problem 1: Low to No Product Yield

This is a common issue often pointing to problems with catalyst activity or suboptimal reaction conditions.[5]

  • Potential Cause 1: Inactive Catalyst

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) throughout the setup and reaction, as oxygen can deactivate the catalyst by oxidizing phosphine ligands.[5] Use freshly degassed, anhydrous solvents. Consider using a stable precatalyst, which can improve reproducibility and activity.[1]

  • Potential Cause 2: Inappropriate Catalyst/Ligand System

    • Solution: The C-Cl bond of your substrate requires a highly active catalyst. Switch to a more robust system. For Suzuki and Heck reactions, try a palladacycle or a combination of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos).[3][6] For Buchwald-Hartwig aminations, select a ligand appropriate for your amine class (e.g., RuPhos for secondary amines).[8][13]

  • Potential Cause 3: Suboptimal Base or Solvent

    • Solution: Screen different bases. If using K₃PO₄, ensure it is finely ground and consider adding a small amount of water (e.g., 5 equivalents) if the reaction is run under anhydrous conditions, as this can be necessary for the base to function effectively.[2] Test various solvents; polar aprotic solvents like dioxane, toluene, or DMF are common. For Suzuki reactions, a co-solvent of water is often beneficial but can promote ester hydrolysis.[10][14]

  • Potential Cause 4: Insufficient Temperature or Reaction Time

    • Solution: Gradually increase the reaction temperature. Many couplings of aryl chlorides require elevated temperatures (80–120 °C).[9][14] Monitor the reaction over a longer period (e.g., 24 hours) by TLC or LC-MS to determine if the reaction is simply sluggish.[5]

Problem 2: Significant Formation of Byproducts (e.g., Homocoupling, Hydrodehalogenation)

The presence of byproducts indicates that the catalyst is active, but undesired reaction pathways are competing with your desired cross-coupling.[5]

  • Potential Cause 1: Oxygen in the Reaction

    • Solution: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[15] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

  • Potential Cause 2: Substrate or Catalyst Decomposition at High Temperatures

    • Solution: If you observe the formation of palladium black, it may indicate catalyst decomposition.[15] Try lowering the reaction temperature or reducing the catalyst loading.[15] A more stable ligand or precatalyst might also be necessary.

  • Potential Cause 3: Issues with Boronic Acid/Ester Stability (Suzuki)

    • Solution: Protodeboronation is a common issue.[10] Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester. Alternatively, convert the boronic acid to a more stable trifluoroborate salt or MIDA boronate ester.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting points for optimizing the coupling of this compound. Note that these are general conditions for challenging aryl chlorides and may require further optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommendationNotes
Pd Precatalyst G3-XPhos, G3-SPhos1-2 mol%. Precatalysts offer stability and reproducibility.[14]
Aryl Partner This compound1.0 equiv.
Boronic Acid/Ester Aryl/Vinyl Boronic Acid or Ester1.2-1.5 equiv.
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0-3.0 equiv. K₃PO₄ is often effective for aryl chlorides.[2]
Solvent Toluene/H₂O (10:1), Dioxane/H₂O (10:1)Concentration: 0.1 - 0.5 M.[14]
Temperature 80 - 110 °CHigher temperatures are often needed for C-Cl activation.[5]
Time 12 - 24 hMonitor by TLC or LC-MS.

Table 2: Mizoroki-Heck Coupling Conditions

ParameterRecommendationNotes
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol%.
Ligand P(t-Bu)₃, XPhos, cataCXium® A2-10 mol%. Bulky, electron-rich phosphines are crucial.[3]
Aryl Partner This compound1.0 equiv.
Alkene Acrylate, Styrene, etc.1.2-2.0 equiv.
Base Et₃N, K₂CO₃, Cy₂NMe1.5-2.5 equiv. Organic bases are common.[16][17]
Solvent DMF, Dioxane, TolueneAnhydrous and degassed.
Temperature 100 - 140 °CHigh temperatures are typical.[15]
Time 12 - 48 hMonitor by GC-MS or LC-MS.

Table 3: Buchwald-Hartwig Amination Conditions

ParameterRecommendationNotes
Pd Precatalyst G3-XPhos, G2-RuPhos1-2 mol%. Precatalysts are highly recommended.[8]
Aryl Partner This compound1.0 equiv.
Amine Primary or Secondary Amine1.1-1.3 equiv.
Base NaOtBu, LHMDS, K₃PO₄1.2-2.0 equiv. Strong bases are required.[9][12]
Solvent Toluene, Dioxane, THFAnhydrous and degassed.[9][13]
Temperature 80 - 110 °CTypical range for these couplings.[12]
Time 4 - 24 hMonitor by TLC or LC-MS.

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling

This protocol provides a general method for coupling an aryl chloride.[14]

  • Preparation: To a flame-dried vial or Schlenk tube equipped with a magnetic stir bar, add the boronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe to achieve a concentration of ~0.2 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Low/No Yield start Low or No Yield Observed check_catalyst Is the Catalyst System Appropriate for Aryl Chlorides? start->check_catalyst catalyst_ok catalyst_ok check_catalyst->catalyst_ok Yes change_catalyst Action: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) or NHC Ligand. Use a Precatalyst. check_catalyst->change_catalyst No check_conditions Are Reaction Conditions Optimized? conditions_ok conditions_ok check_conditions->conditions_ok Yes change_conditions Action: Screen Bases (K3PO4, NaOtBu). Increase Temperature (80-120°C). Increase Reaction Time. check_conditions->change_conditions No check_reagents Are Reagents High Quality and Pure? reagents_ok Consult Further Literature or Technical Support check_reagents->reagents_ok Yes change_reagents Action: Use Anhydrous, Degassed Solvents. Check Purity of Starting Materials. Use Fresh Boronic Acid/Ester. check_reagents->change_reagents No catalyst_ok->check_conditions conditions_ok->check_reagents Optimization_Workflow General Workflow for Reaction Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Finalization A Select Catalyst & Ligand (e.g., Pd(OAc)2 + XPhos) B Select Base (e.g., K3PO4) A->B C Select Solvent (e.g., Dioxane) B->C D Run Initial Reaction (e.g., 100°C, 12h) C->D E Vary Temperature (80°C, 100°C, 120°C) D->E Analyze Result F Screen Different Bases (K2CO3, Cs2CO3, NaOtBu) E->F G Screen Different Solvents (Toluene, DMF) F->G H Analyze Yield & Purity G->H I Confirm Optimal Conditions H->I Identify Best Conditions J Scale-Up Reaction I->J Catalytic_Cycle Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) center TM_Complex L₂Pd(II)(Ar)(Nu) OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) (+ Nu-M or R₂NH/Base) TM_Complex->Pd0 Reductive Elimination (- Ar-Nu)

References

Troubleshooting peak tailing in HPLC analysis of Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-chloro-4-methoxybenzoate.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Is the peak tailing affecting all peaks or just the analyte of interest?

  • All Peaks: If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system or the column installation.

  • Analyte-Specific Tailing: If only the this compound peak is tailing, the problem is likely due to secondary chemical interactions between the analyte and the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing for this analyte can stem from several factors, primarily secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the column itself. While this compound is not a strong base, its polar functional groups can interact with active sites on the column packing material.

Common Causes of Peak Tailing:

CategoryCauseDescription
Chemical Interactions Secondary Silanol InteractionsThe lone pair electrons on the oxygen atoms of the ester and methoxy groups in this compound can interact with residual silanol groups (Si-OH) on the surface of silica-based columns. This is a very common cause of peak tailing.[1][2][3]
Trace Metal ContaminationMetal impurities in the silica packing can increase the acidity of silanol groups, leading to stronger secondary interactions and increased tailing.[1][4][5]
Mobile Phase Inappropriate pHIf the mobile phase pH is not optimal, it can lead to inconsistent interactions between the analyte and the stationary phase.[6][7]
Insufficient Buffer CapacityAn unbuffered or weakly buffered mobile phase can lead to pH shifts on the column, causing peak distortion.[8][9]
Mismatched Sample SolventIf the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[2][10][11][12]
Column Column DegradationOver time, the stationary phase can degrade, exposing more active silanol groups.[7][13]
Column ContaminationAccumulation of sample matrix components on the column can create active sites for secondary interactions.[2][13]
Bed Deformation or VoidsA void at the column inlet or channeling in the packed bed can cause peak distortion.[8][14][15]
System Extra-Column VolumeExcessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and tailing.[6][16]
Q2: How can I troubleshoot and resolve peak tailing for this compound?

A systematic approach is crucial for effectively troubleshooting peak tailing. The following workflow can help you identify and address the root cause.

Troubleshooting_Workflow start Peak Tailing Observed check_scope Tailing on All Peaks? start->check_scope system_issues System/Column Installation Issue check_scope->system_issues Yes analyte_issues Analyte-Specific Interaction check_scope->analyte_issues No check_connections Check fittings for leaks and proper seating system_issues->check_connections check_frit Inspect and clean/replace column inlet frit check_connections->check_frit check_column_void Inspect for column void check_frit->check_column_void optimize_mp Optimize Mobile Phase analyte_issues->optimize_mp check_sample_solvent Check Sample Solvent analyte_issues->check_sample_solvent evaluate_column Evaluate Column analyte_issues->evaluate_column adjust_ph Adjust pH (e.g., add 0.1% formic acid) optimize_mp->adjust_ph add_buffer Use a buffer (e.g., 10-20 mM ammonium formate) adjust_ph->add_buffer match_solvent Dissolve sample in mobile phase or weaker solvent check_sample_solvent->match_solvent use_endcapped Use a high-purity, end-capped C18 column evaluate_column->use_endcapped consider_alt_phase Consider alternative stationary phase (e.g., Phenyl) use_endcapped->consider_alt_phase

Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.

Detailed Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Silanol Interactions

This protocol is designed to minimize secondary interactions between this compound and the stationary phase.

  • Initial Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 30 °C

  • Step 1: Acidify the Mobile Phase

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a gradient or isocratic elution with the acidified mobile phase. Lowering the pH to around 2.5-3.5 protonates the silanol groups, reducing their ability to interact with the analyte.[3][8][9]

  • Step 2: Introduce a Buffer

    • If acidification is insufficient, prepare a buffered mobile phase.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • The buffer helps to maintain a consistent pH across the column, improving peak shape.[8][9]

Expected Outcome:

Mobile Phase ModifierExpected Tailing Factor (As)Rationale
None (Water/ACN)> 1.5Potential for strong secondary interactions with ionized silanols.
0.1% Formic Acid1.2 - 1.5Protonation of silanols reduces secondary interactions.[9]
10 mM Ammonium Formate< 1.2Provides pH control and can further mask silanol interactions.
Protocol 2: Evaluation of Sample Solvent Effects

This protocol helps determine if the sample solvent is the cause of peak distortion.

  • Prepare Stock Solution: Dissolve a known amount of this compound in 100% Acetonitrile or Methanol to create a concentrated stock solution.

  • Prepare Test Samples: Dilute the stock solution to the final working concentration using the following diluents:

    • Sample 1: 100% Acetonitrile (strong solvent)

    • Sample 2: 50:50 Acetonitrile:Water (intermediate strength)

    • Sample 3: Initial mobile phase composition (e.g., 60:40 Acetonitrile:Water)

    • Sample 4: A solvent weaker than the mobile phase (e.g., 30:70 Acetonitrile:Water)

  • Analysis: Inject equal volumes of each sample and compare the peak shapes.

Expected Outcome:

Sample DiluentExpected Peak ShapeRationale
100% AcetonitrilePotential for fronting or tailingStrong solvent can cause the analyte to spread on the column before the mobile phase can focus it.[10][11]
50:50 Acetonitrile:WaterImproved peak shapeCloser in strength to the mobile phase.
Initial Mobile PhaseSymmetrical peakIdeal scenario; no solvent mismatch.[17]
Weaker than Mobile PhaseSharp, symmetrical peakThe analyte band is focused at the head of the column, leading to better peak shape.[10]

Advanced Troubleshooting

Q3: I've optimized my mobile phase and sample solvent, but the peak is still tailing. What's next?

If the issue persists, the problem likely lies with the column or the HPLC system itself.

Advanced_Troubleshooting start Persistent Peak Tailing column_check Evaluate Column Condition start->column_check system_check Check for System Issues start->system_check flush_column Flush with a strong solvent (e.g., 100% Isopropanol) column_check->flush_column Contamination Suspected replace_column Replace with a new, high-purity, end-capped column column_check->replace_column Column is Old or Degraded reverse_flush Reverse flush the column (check manufacturer's instructions) flush_column->reverse_flush minimize_dead_volume Minimize extra-column volume (use shorter, narrower tubing) system_check->minimize_dead_volume check_detector Check detector settings and flow cell minimize_dead_volume->check_detector

Caption: Logical steps for addressing persistent peak tailing issues.

Column Selection:

For moderately polar compounds like this compound, a high-purity, base-deactivated (end-capped) C18 column is a good first choice.[6][8][9] If tailing persists, consider a column with an alternative stationary phase, such as a Phenyl-Hexyl phase, which can offer different selectivity for aromatic compounds and may reduce silanol interactions.[18]

System Maintenance:

  • Guard Columns: Use a guard column to protect your analytical column from contaminants in the sample matrix.[13]

  • In-line Filters: An in-line filter can prevent particulates from blocking the column frit.

  • Regular Flushing: Regularly flush your HPLC system and column to prevent the buildup of contaminants.[7][13]

References

Preventing decomposition of Methyl 3-chloro-4-methoxybenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-chloro-4-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: I am concerned about the stability of my this compound sample during long-term storage. What are the primary signs of decomposition?

A1: The most common sign of decomposition is a change in the physical appearance of the material, such as discoloration or clumping. Chemically, the primary degradation pathways are the hydrolysis of the methyl ester to 3-chloro-4-methoxybenzoic acid and methanol, and potentially the cleavage of the methoxy group under harsh conditions. An acidic or ester-like odor might become more pronounced. For accurate assessment, we recommend analytical testing, such as HPLC, to quantify the purity and identify any degradation products.

Q2: What are the optimal storage conditions to prevent the decomposition of this compound?

A2: To ensure the long-term stability of this compound, we recommend storing it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption from the atmosphere.[2][3] For extended storage, refrigeration (2-8 °C) is advisable. The storage area should be well-ventilated.[2]

Q3: Are there any specific chemical incompatibilities I should be aware of when storing this compound?

A3: Yes, you should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[1][4][5] Contact with these substances can catalyze decomposition, particularly hydrolysis of the ester group.[6]

Q4: My sample of this compound has been stored for a while and I suspect it may have degraded. How can I test its purity?

A4: The most effective way to assess the purity of your sample is by using High-Performance Liquid Chromatography (HPLC). This technique can separate the parent compound from its potential degradation products, such as 3-chloro-4-methoxybenzoic acid.[7] You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities. A melting point determination can also be a useful indicator of purity; a broad or depressed melting range compared to the reference value suggests the presence of impurities.

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the decomposition of this compound.

Issue 1: Visible Changes in the Stored Sample (e.g., discoloration, clumping)
Possible Cause Suggested Action
Moisture Absorption Transfer the compound to a desiccator to dry. Ensure the storage container is properly sealed. For future storage, use a container with a better seal and consider adding a desiccant.
Exposure to Light Store the compound in an amber or opaque container to protect it from light.
Chemical Reaction with Container Material Ensure the compound is stored in an inert container, such as glass or a compatible polymer.
Decomposition If the physical changes are significant, it is likely that the compound has degraded. It is recommended to test the purity of the sample using an analytical method like HPLC before use.
Issue 2: Analytical Data Shows Impurities
Possible Cause Suggested Action
Hydrolysis of the Methyl Ester This is a common degradation pathway, especially if the compound has been exposed to moisture or acidic/basic conditions.[6][8] The primary impurity would be 3-chloro-4-methoxybenzoic acid. Depending on the level of impurity and the requirements of your experiment, you may need to purify the compound (e.g., by recrystallization) or use a new batch.
Cleavage of the Methoxy Ether While less common under normal storage, this can occur.[9][10] This would result in the formation of methyl 3-chloro-4-hydroxybenzoate. If this impurity is detected, it may indicate storage at elevated temperatures or in the presence of strong acids or oxidizing agents.
Contamination The impurity may not be a degradation product but a contaminant from handling or a previous synthesis step. Review handling procedures and consider purifying the sample.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

Objective: To determine the stability of this compound under different storage conditions by monitoring the appearance of degradation products over time using HPLC.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for MS-compatible mobile phase)[7]

  • Reference standards for potential degradation products (e.g., 3-chloro-4-methoxybenzoic acid)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Storage Conditions: Aliquot the stock solution into several vials. Store the vials under different conditions to be tested (e.g., room temperature, 40°C, refrigeration, exposure to light, inert atmosphere).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8 weeks).

  • HPLC Analysis:

    • At each time point, take a sample from each storage condition.

    • Inject the sample into the HPLC system.

    • Use a suitable mobile phase gradient. For example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) can be effective for separating the parent compound from its more polar degradation products on a C18 column.[7]

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peak corresponding to this compound and any new peaks that appear over time.

    • If available, use reference standards to confirm the identity of degradation products.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Data Presentation:

Storage ConditionTime (weeks)This compound (%)3-chloro-4-methoxybenzoic acid (%)Other Impurities (%)
2-8 °C, Dark, Sealed 099.8<0.10.1
899.7<0.10.2
25 °C, Dark, Sealed 099.8<0.10.1
898.51.20.3
40 °C, Dark, Sealed 099.8<0.10.1
895.24.50.3
25 °C, Light, Sealed 099.8<0.10.1
897.91.50.6

Visualizations

Decomposition_Pathway parent This compound hydrolysis_product 3-chloro-4-methoxybenzoic Acid parent->hydrolysis_product Hydrolysis (+ H2O) methanol Methanol parent->methanol Hydrolysis (+ H2O) ether_cleavage_product Methyl 3-chloro-4-hydroxybenzoate parent->ether_cleavage_product Ether Cleavage (e.g., strong acid)

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution aliquot Aliquot Samples prep->aliquot cond1 Condition 1 (e.g., 2-8°C, Dark) aliquot->cond1 cond2 Condition 2 (e.g., 25°C, Dark) aliquot->cond2 cond3 Condition 3 (e.g., 40°C, Dark) aliquot->cond3 hplc HPLC Analysis at Time Points (0, 1, 2, 4, 8 wks) cond1->hplc cond2->hplc cond3->hplc data Data Interpretation (% Purity vs. Time) hplc->data

Caption: Workflow for the stability assessment experiment.

Troubleshooting_Tree start Decomposition Suspected check_appearance Visible Changes? start->check_appearance analytical_test Perform Analytical Test (HPLC) check_appearance->analytical_test No review_storage Review Storage Conditions: - Moisture? - Light? - Temperature? check_appearance->review_storage Yes impurity_detected Impurity Detected? analytical_test->impurity_detected yes_appearance Yes no_appearance No identify_impurity Identify Impurity (e.g., Hydrolysis Product) impurity_detected->identify_impurity Yes stable Sample is Stable impurity_detected->stable No yes_impurity Yes no_impurity No purify Purify or Discard identify_impurity->purify review_storage->analytical_test

Caption: Troubleshooting decision tree for suspected decomposition.

References

Technical Support Center: Synthesis of Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-chloro-4-methoxybenzoate, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at a larger scale?

A1: There are two main scalable synthetic routes:

  • Esterification of 3-chloro-4-methoxybenzoic acid: This is a classic Fischer esterification reaction where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

  • Chlorination of Methyl 4-methoxybenzoate: This involves the electrophilic aromatic substitution of Methyl 4-methoxybenzoate using a suitable chlorinating agent.

Q2: Which synthesis route is generally preferred for scale-up?

A2: The choice of route depends on the availability and cost of the starting materials. If 3-chloro-4-methoxybenzoic acid is readily available, the esterification route is often more straightforward and avoids the handling of hazardous chlorinating agents and potential regioselectivity issues. However, if Methyl 4-methoxybenzoate is the more accessible precursor, the chlorination route is a viable option with careful control of reaction conditions.

Q3: What are the main safety precautions to consider during the synthesis?

A3: For the esterification route, the primary hazard is the use of corrosive concentrated acids like sulfuric acid. For the chlorination route, handling chlorine gas or other chlorinating agents requires a well-ventilated fume hood and appropriate personal protective equipment (PPE). The reactions can also be exothermic, necessitating careful temperature control.

Troubleshooting Guides

This section is divided by the synthetic route and addresses common issues in a question-and-answer format.

Route 1: Esterification of 3-chloro-4-methoxybenzoic acid

Q: My esterification reaction is not going to completion, and I have a low yield. What are the possible causes and solutions?

A: Low conversion in Fischer esterification is a common issue due to the reversible nature of the reaction.

  • Cause: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

  • Solution:

    • Use a large excess of methanol to drive the equilibrium towards the product.

    • Ensure all reagents and glassware are dry.

    • Consider using a Dean-Stark apparatus to remove water azeotropically if a suitable solvent is used.

  • Cause: Insufficient catalyst or catalyst deactivation.

  • Solution:

    • Increase the catalytic amount of sulfuric acid.

    • Ensure the sulfuric acid is concentrated and has not absorbed atmospheric moisture.

  • Cause: Inadequate reaction time or temperature.

  • Solution:

    • Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Ensure the reaction mixture is maintaining a steady reflux.

Q: During the work-up, I am experiencing product loss. How can I improve the isolation of my product?

A: Product loss during work-up can occur during the aqueous washes.

  • Cause: this compound has some solubility in aqueous solutions, especially if a significant amount of methanol is still present.

  • Solution:

    • After the reaction, remove the excess methanol under reduced pressure before the aqueous work-up.

    • When washing the organic layer, use saturated brine (NaCl solution) to decrease the solubility of the organic product in the aqueous phase.

    • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product from the aqueous layer.

Q: My final product is not pure, and I see the presence of the starting carboxylic acid. How can I improve the purity?

A: The presence of unreacted starting material is a common impurity.

  • Cause: Incomplete reaction or insufficient removal during work-up.

  • Solution:

    • During the work-up, ensure a thorough wash with a basic solution (e.g., saturated sodium bicarbonate) to remove the acidic starting material. Be cautious of CO2 evolution.

    • If the starting material persists, the crude product can be purified by recrystallization or column chromatography.

Route 2: Chlorination of Methyl 4-methoxybenzoate

Q: My chlorination reaction is producing multiple products, leading to a low yield of the desired isomer. How can I improve the regioselectivity?

A: The formation of multiple chlorinated products is a significant challenge in this route.

  • Cause: The methoxy group is an ortho-, para-directing group. While the para position is blocked by the ester, chlorination can still occur at both ortho positions. Over-chlorination can also lead to di- and tri-chlorinated products.

  • Solution:

    • Control the Stoichiometry: Use a slight excess of the chlorinating agent, but avoid a large excess to minimize di-substitution.

    • Temperature Control: Keep the reaction temperature low, as higher temperatures can lead to more side reactions and decreased selectivity.

    • Catalyst Choice: The choice of Lewis acid catalyst (e.g., FeCl3, AlCl3) can influence the product distribution. Experiment with different catalysts and loadings to optimize for the desired product.

Q: The reaction mixture becomes a thick slurry or solidifies during the reaction. What is causing this, and how can I prevent it?

A: The formation of solids can be due to the precipitation of the product or catalyst complexes.

  • Cause: The product, this compound, may have limited solubility in the reaction solvent at the reaction temperature.

  • Solution:

    • Choose a solvent in which the product is more soluble.

    • Increase the reaction temperature slightly, but be mindful of the impact on selectivity.

    • Increase the solvent volume to maintain a stirrable slurry.

Q: I am observing the formation of colored byproducts, and my final product is discolored. What is the source of this impurity?

A: Color formation can be indicative of side reactions or degradation.

  • Cause: Side-chain chlorination or other oxidative side reactions can produce colored impurities.

  • Solution:

    • Conduct the reaction in the dark to minimize radical side-chain chlorination, especially if using chlorine gas.

    • Ensure the starting material is pure and free of any easily oxidizable impurities.

    • The crude product may require purification by column chromatography or recrystallization to remove colored impurities.

Experimental Protocols

Protocol 1: Esterification of 3-chloro-4-methoxybenzoic acid

This protocol is for the synthesis of this compound via Fischer esterification.

Materials:

  • 3-chloro-4-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methoxybenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (10-20 eq).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Chlorination of Methyl 4-methoxybenzoate

This protocol describes the synthesis of this compound by chlorination of Methyl 4-methoxybenzoate.

Materials:

  • Methyl 4-methoxybenzoate

  • Chlorine gas (or another suitable chlorinating agent like sulfuryl chloride)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (or another suitable inert solvent)

  • Nitrogen gas

  • Sodium thiosulfate solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a gas inlet, a mechanical stirrer, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), add Methyl 4-methoxybenzoate (1.0 eq) and anhydrous dichloromethane.

  • Flush the system with nitrogen gas.

  • Add anhydrous ferric chloride (0.05-0.1 eq) to the mixture.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly bubble chlorine gas through the reaction mixture while stirring vigorously. Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen to remove any excess chlorine and HCl gas.

  • Quench the reaction by slowly adding a cold solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product, which may contain isomeric impurities, should be purified by column chromatography.

Data Presentation

ParameterRoute 1: EsterificationRoute 2: Chlorination
Starting Material 3-chloro-4-methoxybenzoic acidMethyl 4-methoxybenzoate
Key Reagents Methanol, Sulfuric AcidChlorine, Ferric Chloride
Typical Reaction Temp. Reflux (approx. 65°C)0-5°C
Typical Reaction Time 4-6 hours1-3 hours
Typical Yield >90%60-80% (of desired isomer)
Common Byproducts Unreacted starting materialDichloro-isomers, other regioisomers
Purification Method Recrystallization/WashingColumn Chromatography

Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Combine Reactants: 3-chloro-4-methoxybenzoic acid, Methanol, H₂SO₄ start->reagents reflux Reflux (4-6h) reagents->reflux Heat cool Cool to RT reflux->cool evap_meoh Evaporate Methanol cool->evap_meoh extract Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) evap_meoh->extract dry Dry Organic Layer extract->dry evap_solv Evaporate Solvent dry->evap_solv purify Recrystallization or Column Chromatography evap_solv->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound via esterification.

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Combine Reactants: Methyl 4-methoxybenzoate, FeCl₃, Solvent start->reagents chlorination Chlorination (0-5°C, 1-3h) reagents->chlorination Add Chlorine quench Quench Reaction chlorination->quench extract Aqueous Work-up (Wash with Na₂S₂O₃, NaHCO₃, Brine) quench->extract dry Dry Organic Layer extract->dry evap_solv Evaporate Solvent dry->evap_solv purify Column Chromatography evap_solv->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound via chlorination.

Technical Support Center: Purification of Crude Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 3-chloro-4-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude this compound typically arise from the synthesis process and can include:

  • Unreacted Starting Materials: Such as 3-chloro-4-hydroxybenzoic acid.

  • Incompletely Methylated By-products: The corresponding carboxylic acid, 3-chloro-4-methoxybenzoic acid, can be a significant impurity if the esterification reaction is incomplete.[1][2]

  • Reagents and Solvents: Residual reagents from the synthesis, such as methylating agents (e.g., dimethyl sulfate) and bases (e.g., potassium carbonate), along with solvents used in the reaction and workup.

  • Side-Reaction Products: Depending on the reaction conditions, other minor impurities may be formed.

Q2: Which purification techniques are most effective for this compound?

The two primary and most effective methods for purifying crude this compound are:

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found. It is effective at yielding high-purity crystalline material.

  • Column Chromatography: This is a highly versatile and effective method for separating the desired product from impurities with different polarities. Silica gel is the most commonly used stationary phase.

Q3: How can I monitor the purity of my sample during purification?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the rapid, qualitative monitoring of purification. It helps in identifying the number of components in the crude mixture, selecting an appropriate solvent system for column chromatography, and tracking the separation during chromatography. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reverse-phase (RP) HPLC method, often using a mobile phase of acetonitrile and water with an acid modifier, can be used for accurate purity assessment.[3][4]

  • Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is useful for identifying volatile impurities and confirming the identity of the product.

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause Suggested Solution
Product does not crystallize upon cooling. - The solution is too dilute. - An inappropriate solvent was used.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. - Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated, and cooling is too rapid.- Use a lower-boiling point solvent or a solvent mixture. - Ensure the solution cools slowly to room temperature before placing it in an ice bath. - Add slightly more solvent to the hot solution to avoid supersaturation.
Low recovery of the purified product. - Too much solvent was used for recrystallization. - The crystals were washed with a solvent that was not cold enough. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required for dissolution. - Ensure the washing solvent is ice-cold. - Cool the mother liquor in an ice bath for an extended period to maximize crystal formation and potentially obtain a second crop of crystals.
The purified product is still colored. - Colored impurities are co-precipitating with the product.- Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.
Column Chromatography Issues
Symptom Possible Cause Suggested Solution
Poor separation of the product from impurities (overlapping spots on TLC). - The eluent system is not optimal.- Optimize the solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve good separation between the product and impurity spots.
Streaking or tailing of the compound on the column. - The compound is too polar for the eluent. - The column is overloaded. - Strong interaction with the silica gel.- Increase the polarity of the eluent. - Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). - For acidic impurities like 3-chloro-4-methoxybenzoic acid, adding a small amount of acetic acid (e.g., 0.5%) to the eluent can improve peak shape.
Cracking of the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and the column is not allowed to run dry.

Quantitative Data Summary

The following table provides estimated purity and yield data for the purification of this compound based on general laboratory practices for similar compounds. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Parameter Typical Value
Recrystallization Expected Purity>98%
Expected Yield70-90%
Column Chromatography Expected Purity>99%
Expected Yield80-95%
Combined Methods Expected Purity>99.5%
(Column Chromatography + Recrystallization)Expected Yield65-85%

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Using TLC, determine an appropriate solvent system that gives a good separation of the product from impurities (product Rf value of ~0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, use a "dry loading" method by adsorbing the compound onto a small amount of silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent as needed to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in minimum hot solvent rec_start->rec_dissolve rec_filter Hot Filtration (optional) rec_dissolve->rec_filter rec_cool Slow Cooling & Crystallization rec_filter->rec_cool rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_dry Dry Crystals rec_isolate->rec_dry rec_end Pure Product rec_dry->rec_end

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product col_load Load onto Silica Gel Column col_start->col_load col_elute Elute with Solvent Gradient col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_analyze Analyze Fractions (TLC) col_collect->col_analyze col_combine Combine Pure Fractions col_analyze->col_combine col_evaporate Evaporate Solvent col_combine->col_evaporate col_end Pure Product col_evaporate->col_end

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Crude Product Purity Check (TLC/HPLC) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure Is the product pure after recrystallization? recrystallize->is_pure is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product

Caption: Decision-making workflow for selecting a purification strategy.

References

Method development for quantifying Methyl 3-chloro-4-methoxybenzoate in a mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing a robust method for quantifying Methyl 3-chloro-4-methoxybenzoate in a mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for quantifying this compound?

A1: The most suitable techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). HPLC is often preferred for its robustness and the analysis of non-volatile compounds.[1] GC, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity, especially for volatile and semi-volatile compounds.

Q2: How do I choose between HPLC and GC for my specific application?

A2: The choice depends on the sample matrix, the required sensitivity, and the properties of other components in the mixture. HPLC is a good choice for routine analysis and when dealing with complex matrices that are not suitable for direct injection into a GC. GC-MS is ideal for identifying and quantifying trace amounts of the analyte and for impurity profiling, especially if the analyte is thermally stable and volatile.

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: A C18 reversed-phase column is a common and effective choice for the separation of aromatic esters like this compound.[2][3] These columns provide good retention and separation based on the hydrophobicity of the analyte.

Q4: What are the critical parameters to consider during method development?

A4: Key parameters to optimize include the choice of the column, mobile phase composition (for HPLC), temperature program (for GC), detector settings, and sample preparation.[4] Proper optimization of these parameters is crucial for achieving good resolution, peak shape, and sensitivity.

Q5: How can I ensure the accuracy and reliability of my quantitative results?

A5: Method validation according to ICH guidelines is essential. This includes assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5] Using a suitable internal standard can also improve accuracy and precision.

HPLC Troubleshooting Guide

Q1: I am observing peak tailing for the this compound peak. What could be the cause and how can I fix it?

A1: Peak tailing for aromatic compounds is a common issue in reversed-phase HPLC. The primary causes and solutions are:

  • Secondary Interactions: The analyte may be interacting with active silanol groups on the silica-based column.

    • Solution: Use an end-capped column or add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Also, ensure the mobile phase pH is appropriate.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.[1]

  • Column Contamination or Degradation: The column may have accumulated contaminants or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]

Q2: The retention time of my analyte is drifting. What should I investigate?

A2: Drifting retention times can be caused by several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.

    • Solution: Increase the column equilibration time before each injection.[6]

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or solvent evaporation can alter its composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the pump is mixing the solvents correctly.[7]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[8]

Q3: I am seeing a high baseline noise in my chromatogram. What are the potential sources?

A3: A noisy baseline can obscure small peaks and affect integration. Common causes include:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise.[9]

    • Solution: Use HPLC-grade solvents and high-purity additives. Filter and degas the mobile phase before use.[7]

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause noise.

    • Solution: Flush the flow cell with an appropriate solvent. Check the lamp's energy output and replace it if necessary.

  • Pump Problems: Pulsations from the pump can lead to a noisy baseline.

    • Solution: Ensure the pump is properly primed and the seals are in good condition.

GC Troubleshooting Guide

Q1: I am not seeing any peaks, or the peaks are very small for my analyte.

A1: This issue can arise from problems in the injection port, the column, or the detector.

  • Sample Injection Issues: A leaking septum or a clogged syringe can prevent the sample from reaching the column.

    • Solution: Replace the septum and clean or replace the syringe.[10]

  • Column Issues: The column may be improperly installed or broken.

    • Solution: Check the column installation and ensure there are no leaks. Inspect the column for breaks.[11]

  • Inlet Temperature Too Low: The analyte may not be volatilizing in the inlet.

    • Solution: Increase the inlet temperature, but avoid temperatures that could cause thermal degradation.

Q2: My peaks are broad and show poor resolution.

A2: Poor peak shape and resolution can compromise quantification.

  • Suboptimal Temperature Program: The temperature ramp may be too fast, or the initial temperature may be too high.

    • Solution: Optimize the temperature program. A slower ramp rate can improve resolution.[12]

  • Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening.

    • Solution: Verify and optimize the carrier gas flow rate for your column dimensions.[10]

  • Column Degradation: A contaminated or old column will have poor efficiency.

    • Solution: Condition the column by baking it at a high temperature (within its specified limit). If this doesn't help, the column may need to be replaced.[13]

Q3: I am observing ghost peaks in my chromatograms.

A3: Ghost peaks are extraneous peaks that can interfere with the analysis.

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample can elute in a subsequent run.

    • Solution: Run a blank solvent injection after a high-concentration sample to clean the system.

  • Septum Bleed: Particles from a degrading septum can enter the inlet and create ghost peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[14]

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature increases.

    • Solution: Use high-purity carrier gas and install an appropriate gas filter.[11]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for developing a quantitative HPLC method for this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Reagents and Materials:

    • This compound reference standard.

    • HPLC-grade acetonitrile and water.

    • HPLC-grade formic acid or phosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., starting with 60:40 v/v) with 0.1% formic acid.[2] The exact ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (a starting wavelength of 254 nm or the lambda max is recommended).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample mixture.

    • Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[1]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Calibration:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the standards and construct a calibration curve by plotting peak area versus concentration.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure for the GC-MS analysis of this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.[12]

  • Reagents and Materials:

    • This compound reference standard.

    • High-purity solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

    • Injector Temperature: 250 - 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent to a known concentration.

    • If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.[15]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of aromatic esters using chromatographic methods. These values should be determined during method validation for this compound.

ParameterHPLCGC-MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Note: These are typical values and the actual performance will depend on the specific instrument, method, and sample matrix.[5][16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Obtain Sample Mixture dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC Analysis (C18 Column, UV Detection) filter->hplc gcms GC-MS Analysis (DB-5ms Column, EI) filter->gcms integrate Integrate Peak Area hplc->integrate gcms->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Experimental workflow for quantifying this compound.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues start Poor Chromatographic Result peak_tailing Peak Tailing? start->peak_tailing check_overload Dilute Sample / Reduce Injection Volume peak_tailing->check_overload Yes rt_drift Retention Time Drifting? peak_tailing->rt_drift No check_column Use End-capped Column / Adjust Mobile Phase pH check_overload->check_column check_interactions Add Competing Base (e.g., TEA) check_column->check_interactions check_equilibration Increase Column Equilibration Time rt_drift->check_equilibration Yes low_signal Low or No Signal? rt_drift->low_signal No check_mobile_phase Prepare Fresh Mobile Phase / Check Pump check_equilibration->check_mobile_phase check_temp Use Column Oven check_mobile_phase->check_temp check_injection Check Syringe and Septum low_signal->check_injection Yes check_detector Check Detector Lamp / Settings check_injection->check_detector check_sample_prep Optimize Sample Concentration check_detector->check_sample_prep

Caption: Troubleshooting decision tree for common chromatographic issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three primary synthetic routes to Methyl 3-chloro-4-methoxybenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The routes are evaluated based on reaction conditions, yields, and starting materials to assist researchers in selecting the most suitable method for their applications.

Executive Summary

Three synthetic pathways for this compound are presented:

  • Route 1: Esterification of 3-chloro-4-methoxybenzoic acid. A direct, single-step synthesis from a commercially available starting material.

  • Route 2: Chlorination of Methyl 4-methoxybenzoate. An electrophilic aromatic substitution approach starting from the readily available methyl p-anisate.

  • Route 3: Synthesis from Vanillin. A multi-step route utilizing a bio-based starting material, involving chlorination, oxidation, and esterification.

The selection of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory equipment at hand.

Comparison of Synthesis Routes

The following diagram illustrates the logical relationship between the different synthetic pathways.

cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product start1 3-Chloro-4-methoxybenzoic acid product This compound start1->product Esterification (Route 1) start2 Methyl 4-methoxybenzoate start2->product Chlorination (Route 2) start3 Vanillin inter1 5-Chlorovanillin start3->inter1 Chlorination inter2 3-Chloro-4-methoxybenzoic acid inter1->inter2 Oxidation inter2->product Esterification (Route 3)

A Spectroscopic Showdown: Differentiating Methyl 3-chloro-4-methoxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical research, the precise identification of molecular isomers is paramount. Even subtle shifts in substituent positions on an aromatic ring can drastically alter a compound's biological activity and chemical properties. This guide provides a comprehensive spectroscopic comparison of Methyl 3-chloro-4-methoxybenzoate and five of its key positional isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can effectively distinguish between these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. This data, compiled from various spectroscopic databases and literature sources, highlights the distinct spectral features that enable their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundAromatic Protons (δ, ppm, Multiplicity, J in Hz)-OCH₃ (Aromatic) (δ, ppm, s)-COOCH₃ (δ, ppm, s)
This compound 7.93 (d, J=2.2), 7.84 (dd, J=8.6, 2.2), 6.98 (d, J=8.6)3.953.88
Methyl 2-chloro-4-methoxybenzoate 7.85 (d, J=8.7), 6.95 (d, J=2.4), 6.83 (dd, J=8.7, 2.4)3.843.90
Methyl 4-chloro-2-methoxybenzoate 7.75 (d, J=8.4), 7.08 (d, J=2.0), 6.99 (dd, J=8.4, 2.0)3.893.87
Methyl 5-chloro-2-methoxybenzoate 7.70 (d, J=2.7), 7.39 (dd, J=8.9, 2.7), 6.95 (d, J=8.9)3.883.86
Methyl 3-chloro-5-methoxybenzoate 7.55 (t, J=1.5), 7.35 (t, J=2.2), 7.14 (t, J=2.0)3.863.90
Methyl 4-chloro-3-methoxybenzoate 7.56 (d, J=1.8), 7.49 (dd, J=8.2, 1.8), 7.42 (d, J=8.2)3.943.89

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundC=OAromatic Carbons-OCH₃ (Aromatic)-COOCH₃
This compound 165.7157.9, 132.8, 130.5, 123.5, 121.8, 111.956.452.3
Methyl 2-chloro-4-methoxybenzoate 165.4162.1, 133.9, 129.7, 121.5, 114.7, 112.955.852.5
Methyl 4-chloro-2-methoxybenzoate 165.9158.0, 134.1, 132.0, 123.1, 121.1, 112.456.252.2
Methyl 5-chloro-2-methoxybenzoate 165.7156.3, 132.3, 129.8, 126.8, 120.0, 113.556.352.2
Methyl 3-chloro-5-methoxybenzoate 165.8160.1, 135.2, 132.1, 127.8, 120.8, 113.655.952.5
Methyl 4-chloro-3-methoxybenzoate 165.9155.1, 135.7, 130.1, 129.5, 122.2, 111.456.352.4

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)Key MS Fragments (m/z)
This compound ~1725 (C=O), ~1250 (C-O)200/202169/171, 141, 113
Methyl 2-chloro-4-methoxybenzoate ~1730 (C=O), ~1260 (C-O)200/202169/171, 141, 113
Methyl 4-chloro-2-methoxybenzoate ~1728 (C=O), ~1255 (C-O)200/202169/171, 141, 113
Methyl 5-chloro-2-methoxybenzoate ~1720 (C=O), ~1250 (C-O)200/202169/171, 141, 113
Methyl 3-chloro-5-methoxybenzoate ~1724 (C=O), ~1260 (C-O)200/202169/171, 141, 113
Methyl 4-chloro-3-methoxybenzoate ~1726 (C=O), ~1258 (C-O)200/202169/171, 141, 113

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity, which is crucial for obtaining high-resolution spectra.

  • ¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good quality spectrum.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are then applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid/Solid Film) : If the compound is a liquid at room temperature, a single drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a small amount can be dissolved in a volatile solvent (e.g., dichloromethane), a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Background Spectrum : A background spectrum of the clean, empty salt plates (or with the pure solvent if a solution is used) is recorded. This allows for the subtraction of any signals not originating from the sample.

  • Sample Spectrum : The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation : A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is gradually increased (a temperature ramp) to separate the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry Analysis : As each separated compound elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis : The mass spectrum for each eluting compound is recorded. The fragmentation pattern, along with the molecular ion peak (if present), provides a unique fingerprint that can be used to identify the compound by comparison with spectral libraries or through manual interpretation.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry (GC-MS) Isomer1->MS Isomer2 Isomer A Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer B Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 Isomer C Isomer4->NMR Isomer4->IR Isomer4->MS Isomer5 Isomer D Isomer5->NMR Isomer5->IR Isomer5->MS Isomer6 Isomer E Isomer6->NMR Isomer6->IR Isomer6->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Spectra & Fragmentation Patterns MS->MS_Data Comparison Tabular Data Comparison & Structural Elucidation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Reactivity Under the Microscope: A Comparative Analysis of Methyl 3-chloro-4-methoxybenzoate and Other Substituted Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of substituents on an aromatic ring is paramount for predicting chemical reactivity and designing novel molecular entities. This guide provides a detailed comparison of the reactivity of Methyl 3-chloro-4-methoxybenzoate against a range of other substituted methyl benzoates in two fundamental reaction types: nucleophilic acyl substitution and electrophilic aromatic substitution. The information presented herein is supported by established principles of physical organic chemistry and documented experimental observations.

Executive Summary

The reactivity of a substituted benzoate is fundamentally governed by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) enhance reactivity towards nucleophiles at the acyl carbon but deactivate the aromatic ring towards electrophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity towards nucleophiles at the acyl carbon while activating the ring for electrophilic substitution.

This compound presents a case of competing electronic effects. The chloro group at the meta position acts as an electron-withdrawing group primarily through its inductive effect. The methoxy group at the para position, however, is a strong electron-donating group through resonance, which generally has a more pronounced effect than the meta chloro group's inductive withdrawal. This push-pull electronic nature makes its reactivity profile distinct when compared to benzoates with simpler substitution patterns.

Data Presentation: A Quantitative Comparison

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating the electronic effects of meta and para substituents on the rates and equilibria of reactions of benzene derivatives. The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) indicates the sensitivity of a given reaction to these substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, whereas a negative ρ value indicates acceleration by electron-donating groups.

Table 1: Hammett Substituent Constants (σ) for Selected Groups

This table provides the Hammett constants for various substituents, which are crucial for predicting their influence on reaction rates. An electron-withdrawing substituent will have a positive σ value, while an electron-donating substituent will have a negative σ value.[1]

Substituentσ_metaσ_paraElectronic Effect
-NO₂0.710.78Strongly Electron-Withdrawing
-CN0.560.66Strongly Electron-Withdrawing
-COOCH₃0.370.45Electron-Withdrawing
-Cl0.370.23Electron-Withdrawing (Inductive)
-Br0.390.23Electron-Withdrawing (Inductive)
-H0.000.00Reference
-CH₃-0.07-0.17Electron-Donating
-OCH₃0.12-0.27Electron-Donating (Resonance)
-OH0.12-0.37Strongly Electron-Donating (Resonance)
-NH₂-0.16-0.66Very Strongly Electron-Donating (Resonance)

For this compound, the combined electronic influence can be approximated by the sum of the individual substituent constants.

Table 2: Predicted and Observed Reactivity in Nucleophilic Acyl Substitution (Saponification)

The alkaline hydrolysis (saponification) of esters is a classic example of nucleophilic acyl substitution. The reaction is accelerated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. The reaction constant (ρ) for the saponification of methyl benzoates is approximately +2.38.[2]

CompoundRelevant Substituent(s)Hammett Constant(s) (σ)Predicted Relative Rate (k/k₀)Qualitative Reactivity Comparison
Methyl Benzoate-H0.001.0Reference
Methyl 4-nitrobenzoate4-NO₂0.78~60Much Faster
Methyl 3-nitrobenzoate3-NO₂0.71~49Much Faster
This compound 3-Cl, 4-OCH₃ 0.37 (meta-Cl), -0.27 (para-OCH₃) ~1.6 Slightly Faster
Methyl 4-chlorobenzoate4-Cl0.23~3.5Faster
Methyl 4-methylbenzoate4-CH₃-0.17~0.4Slower
Methyl 4-methoxybenzoate4-OCH₃-0.27~0.2Slower

Predicted relative rates are calculated using the Hammett equation: k/k₀ = 10^(σρ) with ρ = 2.38.

The chloro group in this compound enhances the rate of saponification due to its electron-withdrawing inductive effect, while the methoxy group deactivates it through its electron-donating resonance effect. The net effect is a slight activation compared to unsubstituted methyl benzoate.

Table 3: Predicted and Observed Reactivity in Electrophilic Aromatic Substitution (Nitration)

Nitration is a classic electrophilic aromatic substitution reaction. The aromatic ring acts as a nucleophile, and its reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. The reaction constant (ρ) for nitration is approximately -6.0.

CompoundRelevant Substituent(s)Hammett Constant(s) (σ)Predicted Relative Rate (k/k₀)Qualitative Reactivity Comparison
Benzene-H0.001.0Reference
Toluene (-CH₃)-CH₃-0.17 (para)~25Faster
Anisole (-OCH₃)-OCH₃-0.27 (para)~1000Much Faster
Chlorobenzene (-Cl)-Cl0.23 (para)~0.03Slower
Methyl Benzoate (-COOCH₃) -COOCH₃ 0.37 (meta) ~0.0037 Much Slower
This compound 3-Cl, 4-OCH₃ - - Activated, complex directing effects

Relative rate data for nitration of substituted benzenes compared to benzene.[3]

The ester group (-COOCH₃) is deactivating, making methyl benzoate much less reactive than benzene in electrophilic aromatic substitution.[4][5] For this compound, the powerful electron-donating methoxy group at the para position strongly activates the ring towards electrophilic attack, overriding the deactivating effects of the meta-chloro and the ester group. The substitution is directed to the positions ortho to the strongly activating methoxy group.

Experimental Protocols

Protocol 1: Determination of the Rate of Saponification of a Substituted Methyl Benzoate

This protocol outlines a method for determining the second-order rate constant for the alkaline hydrolysis of a methyl benzoate derivative.

Materials:

  • Substituted methyl benzoate

  • Standardized sodium hydroxide solution (~0.1 M)

  • Standardized hydrochloric acid solution (~0.1 M)

  • Ethanol (or other suitable solvent to ensure solubility)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, conical flasks, stop-clock

Procedure:

  • Prepare a solution of the substituted methyl benzoate in the chosen solvent.

  • Separately, bring the ester solution and the NaOH solution to the desired reaction temperature in the constant temperature water bath.

  • Initiate the reaction by mixing known volumes of the ester and NaOH solutions. Start the stop-clock at the point of mixing.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the standard HCl solution.

  • Back-titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted NaOH in the reaction mixture at that time point.

  • Continue taking samples at various time intervals until a significant portion of the ester has reacted.

  • The second-order rate constant (k) can be determined by plotting 1/[NaOH] versus time, where the slope of the line will be equal to k.

Protocol 2: Competitive Nitration of Substituted Benzoates

This protocol allows for the qualitative comparison of the relative rates of nitration.

Materials:

  • A mixture of two different substituted benzoates

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Ice bath

  • Separating funnel, beakers, Hirsch funnel

  • Deionized water

  • Methanol (for recrystallization)

  • Instrumentation for product analysis (e.g., GC-MS, NMR)

Procedure:

  • In a flask, dissolve equimolar amounts of the two substituted benzoates in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the solution of the benzoates. The amount of nitric acid should be the limiting reagent, sufficient to nitrate only one of the substrates.[6]

  • After the addition is complete, allow the reaction to proceed for a set amount of time at a controlled temperature.

  • Quench the reaction by pouring the mixture over crushed ice.[7]

  • Isolate the solid product by vacuum filtration and wash with cold water.[7]

  • The product mixture can be analyzed by techniques such as GC-MS or NMR to determine the relative amounts of the nitrated products from each of the starting benzoates. The major product will correspond to the more reactive starting material.

Visualizing Reaction Mechanisms and Workflows

// Nodes Reactants [label="Methyl Benzoate + OH⁻", fillcolor="#F1F3F4"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Products [label="Benzoate + Methanol", fillcolor="#34A853"];

// Edges Reactants -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; Intermediate -> Products [label="Elimination of Leaving Group", color="#EA4335"]; } dot Caption: Mechanism of Nucleophilic Acyl Substitution.

// Nodes start [label="Mix Ester and NaOH solutions at constant T", fillcolor="#F1F3F4"]; sampling [label="Withdraw aliquots at timed intervals", fillcolor="#FBBC05"]; quenching [label="Quench with excess standard HCl", fillcolor="#EA4335"]; titration [label="Back-titrate with standard NaOH", fillcolor="#4285F4"]; analysis [label="Calculate [NaOH] vs. time and determine rate constant", fillcolor="#34A853"];

// Edges start -> sampling; sampling -> quenching; quenching -> titration; titration -> analysis; } dot Caption: Workflow for Saponification Kinetics.

// Nodes Reactants [label="Benzene Ring + E⁺", fillcolor="#F1F3F4"]; Sigma_Complex [label="Arenium Ion Intermediate\n(Sigma Complex)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Substituted Benzene + H⁺", fillcolor="#34A853"];

// Edges Reactants -> Sigma_Complex [label="Electrophilic Attack", color="#4285F4"]; Sigma_Complex -> Product [label="Deprotonation", color="#EA4335"]; } dot Caption: Mechanism of Electrophilic Aromatic Substitution.

References

A Researcher's Guide to Antibody Cross-Reactivity with Methyl 3-chloro-4-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies towards small molecules is paramount. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies with Methyl 3-chloro-4-methoxybenzoate and its derivatives. Detailed experimental protocols, data presentation formats, and workflow visualizations are included to facilitate the design and interpretation of your cross-reactivity studies.

This compound is a small organic molecule, often referred to as a hapten in the context of immunology. Due to their small size, haptens are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response. The resulting antibodies can then be assessed for their binding affinity and specificity to the target hapten and structurally similar molecules. This guide outlines the critical steps and considerations for such an investigation.

Comparative Analysis of Antibody Cross-Reactivity

The central method for evaluating antibody cross-reactivity with small molecules is the competitive enzyme-linked immunosorbent assay (cELISA) . This assay measures the ability of various derivatives of this compound to compete with a labeled form of the target molecule for binding to a limited amount of specific antibody. The results are typically expressed as the concentration of the competitor that inhibits 50% of the labeled antigen binding (IC50) and as a cross-reactivity percentage relative to the target analyte.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical dataset illustrating how the cross-reactivity of a polyclonal antibody raised against a this compound-carrier conjugate might be summarized.

Compound NameStructureIC50 (nM)Cross-Reactivity (%)
This compound (Target Analyte) 10 100
Methyl 4-methoxybenzoate5002
Methyl 3-chlorobenzoate2504
3-chloro-4-methoxybenzoic acid8012.5
Methyl 3-bromo-4-methoxybenzoate2540
Methyl 3-chloro-4-hydroxybenzoate1506.7
Vanillic acid methyl ester>1000<1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A thorough cross-reactivity study involves several key experimental stages, from the initial preparation of the immunogen to the final data analysis.

Hapten-Carrier Conjugation

To generate an immune response against this compound, it must first be conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). A common method for this is the carbodiimide reaction, which facilitates the formation of an amide bond between a carboxyl group on the hapten (or a derivative) and primary amines on the carrier protein.

Protocol:

  • Hapten Derivatization: If the hapten lacks a suitable functional group for conjugation (e.g., a carboxylic acid), it must first be derivatized. For this compound, the ester can be hydrolyzed to the corresponding carboxylic acid (3-chloro-4-methoxybenzoic acid).

  • Activation of Carboxyl Group: Dissolve the carboxylated hapten in an appropriate organic solvent (e.g., DMF or DMSO). Add a molar excess of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) to activate the carboxyl group.

  • Conjugation to Carrier Protein: Slowly add the activated hapten solution to a solution of the carrier protein (e.g., KLH in PBS) at a controlled pH (typically 7.2-8.0).

  • Reaction Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS.

  • Characterization: Confirm successful conjugation and estimate the hapten-to-carrier ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production

Polyclonal or monoclonal antibodies can be generated by immunizing an appropriate animal model (e.g., rabbits or mice) with the hapten-carrier conjugate.

Protocol (Polyclonal Antibody Production in Rabbits):

  • Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.

  • Immunization: Emulsify the hapten-carrier conjugate with a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). Inject the emulsion subcutaneously at multiple sites.

  • Booster Injections: Administer booster injections every 3-4 weeks.

  • Titer Monitoring: After each boost, collect a small blood sample and determine the antibody titer using an indirect ELISA with the hapten conjugated to a different carrier protein (e.g., BSA, if KLH was used for immunization) to avoid detecting carrier-specific antibodies.

  • Antibody Purification: Once a high titer is achieved, collect a larger volume of blood and purify the IgG fraction from the serum using protein A or protein G affinity chromatography.

Competitive ELISA for Cross-Reactivity Assessment

This assay is the cornerstone for determining the specificity of the generated antibodies.

Protocol:

  • Coating: Coat the wells of a 96-well microtiter plate with a solution of the hapten conjugated to a non-immunizing carrier protein (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block any remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Competition: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the purified antibody with varying concentrations of the target analyte (this compound) or the potential cross-reactants (derivatives).

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) that specifically binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). A color will develop in inverse proportion to the amount of competitor in the sample.

  • Stopping the Reaction: Stop the color development by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve. The IC50 value is determined from this curve. Cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competitor) x 100

Visualizing the Workflow and Logic

To better understand the experimental process and the logic behind a comparative analysis, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_Immunization Immunization & Purification cluster_Assay Assay Hapten Hapten (Methyl 3-chloro-4- methoxybenzoate) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunization Immunization Conjugation->Immunization Purification Antibody Purification Immunization->Purification cELISA Competitive ELISA Purification->cELISA Data_Analysis Data Analysis (IC50 & Cross-Reactivity) cELISA->Data_Analysis

Caption: Experimental workflow for antibody cross-reactivity studies.

Competitive_ELISA_Principle cluster_High_Analyte High Analyte Concentration cluster_Low_Analyte Low Analyte Concentration Ab1 Ab Ab_Analyte1 Ab-Analyte Complex Ab1->Ab_Analyte1 Analyte1 Analyte Analyte1->Ab_Analyte1 Plate1 Coated Antigen Ab_Analyte1->Plate1 No Binding Result1 Low Signal Plate1->Result1 Ab2 Ab Plate2 Coated Antigen Ab2->Plate2 Ab_Plate2 Ab-Plate Complex Ab2->Ab_Plate2 Plate2->Ab_Plate2 Result2 High Signal Ab_Plate2->Result2

Caption: Principle of competitive ELISA for small molecule detection.

By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively and objectively compare the performance of antibodies against this compound and its derivatives, leading to a deeper understanding of antibody specificity and the development of more robust immunoassays.

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of Methyl 3-chloro-4-methoxybenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative analysis of the biological activities of analogs of Methyl 3-chloro-4-methoxybenzoate, a substituted aromatic compound with potential for diverse pharmacological applications. While direct comparative studies on a series of its analogs are limited, by examining structurally related compounds, we can glean valuable insights into their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity: Targeting Key Pathways in Malignancy

Analogs of this compound have emerged as a promising scaffold in the development of novel anticancer agents. The substitution pattern on the benzene ring plays a crucial role in determining their potency and selectivity.

Notably, derivatives of the closely related 4-amino-3-chlorobenzoate ester have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1][2] A study on these derivatives revealed that the introduction of hydrazine-1-carbothioamide side chains led to compounds with significant cytotoxic effects against various cancer cell lines.[1][2]

The broader class of 4-substituted methoxybenzoyl-aryl-thiazoles has also demonstrated potent antiproliferative activity.[3][4][5] Structure-activity relationship (SAR) studies on these compounds indicated that modifications on all parts of the molecule, including the substituted methoxybenzoyl moiety, significantly influenced their anticancer efficacy.[3][4][5] Furthermore, research on pyrimido[4,5-c]quinolin-1(2H)-ones and N-substituted benzimidazole carboxamides has underscored the importance of the position and number of methoxy groups in modulating anticancer and cytotoxic activities.[6][7]

Table 1: Anticancer Activity of Selected Methoxybenzoate Analogs

Compound ClassSpecific Analog ExampleCancer Cell LineIC50 (µM)Reference
4-amino-3-chloro benzoate ester derivativeHydrazine-1-carbothioamide derivative (N5a)A549 (Lung)Data not quantified in abstract[1][2]
4-amino-3-chloro benzoate ester derivativeHydrazine-1-carbothioamide derivative (N5a)HepG2 (Liver)Data not quantified in abstract[1][2]
4-amino-3-chloro benzoate ester derivativeHydrazine-1-carbothioamide derivative (N5a)HCT-116 (Colon)Data not quantified in abstract[1][2]
4-substituted methoxybenzoyl-aryl-thiazoleNot specifiedMelanoma & ProstateFrom µM to low nM range[3][4][5]
N-substituted benzimidazole carboxamideN-methyl-substituted derivativeMCF-7 (Breast)3.1[7]
N-substituted benzimidazole carboxamideCyano-substituted derivative 10HCT 116 (Colon)2.2[7]
N-substituted benzimidazole carboxamideCyano-substituted derivative 11MCF-7 (Breast)1.2[7]

Antimicrobial Activity: A Potential New Frontier

The fight against microbial resistance necessitates the exploration of new chemical entities. Methoxy- and chloro-substituted benzoates and their derivatives have shown promise in this arena. While specific data on this compound analogs is scarce, studies on related structures provide a basis for their potential as antimicrobial agents.

For instance, the synthesis of fatty acid-derived 4-methoxybenzylamides has yielded compounds with antimicrobial properties.[8] Similarly, 1-(4-Methoxybenzaldehyde)-4-methylthiosemicarbazone has demonstrated moderate in vitro antibacterial activity against various Salmonella strains.[9][10] Chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde have also been evaluated for their antibacterial activity.[11] These findings suggest that the methoxybenzoyl moiety can be a key pharmacophore in the design of novel antimicrobial compounds.

Enzyme Inhibition: Modulating Biological Processes

The ability to selectively inhibit enzymes is a cornerstone of modern drug discovery. Analogs of this compound have been explored for their potential to inhibit various enzymes implicated in disease.

A study on methoxy benzoin/benzil/stilbenoid derivatives revealed that the position of the methoxy group significantly influences their enzyme inhibitory activity, with some compounds showing notable inhibition of α-glucosidase and acetylcholinesterase (AChE).[12][13] Furthermore, 4-methoxybenzoylhydrazones have been synthesized and evaluated for their antiglycation activity, which is relevant to the management of diabetic complications.[14] These studies highlight the potential of the methoxybenzoate scaffold in developing targeted enzyme inhibitors.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for key biological assays are outlined below.

Anticancer Activity: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (analogs of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing broth media.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Path Forward: Synthesis and Evaluation Workflow

The development of novel bioactive compounds from the this compound scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

G General Workflow for Developing Bioactive this compound Analogs cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Scaffold Selection: This compound B Analog Design (SAR-guided modifications) A->B C Chemical Synthesis B->C D Anticancer Screening (e.g., MTT Assay) C->D E Antimicrobial Testing (e.g., MIC Determination) C->E F Enzyme Inhibition Assays C->F G Data Analysis (IC50, MIC determination) D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I I->B Iterative Design

Caption: A generalized workflow for the development of bioactive analogs.

Conclusion

While a direct, comprehensive comparison of a wide range of this compound analogs is not yet available in the scientific literature, the analysis of structurally related compounds provides a strong foundation for future research. The existing data strongly suggest that the substituted methoxybenzoate scaffold is a versatile platform for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and the modulation of key enzymatic pathways. Further synthesis and systematic biological evaluation of a focused library of this compound analogs are warranted to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

Comparative Purity Analysis of Methyl 3-chloro-4-methoxybenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final products. This guide provides a comparative analysis of the purity of Methyl 3-chloro-4-methoxybenzoate obtained from three representative suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on data obtained from three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The purity of this compound from the three suppliers was assessed, and the results are summarized in the table below. The data revealed variations in the purity levels and the impurity profiles among the suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98%>99%>97%
HPLC Purity (%) 98.699.297.8
GC-MS Purity (%) 98.899.498.0
qNMR Purity (% w/w) 98.299.197.5
Major Impurity 1 (%) 0.8 (Isomer)0.4 (Isomer)1.2 (Starting Material)
Major Impurity 2 (%) 0.4 (Solvent)0.2 (By-product)0.6 (Isomer)
Water Content (%) 0.10.050.2

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below. These protocols are designed to be robust and reproducible for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of the purity of this compound and the separation of non-volatile impurities. A reverse-phase C18 column with gradient elution and UV detection is employed.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg/mL solution in 50:50 Water:Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm.[3]

  • Inlet: Splitless mode.

  • Oven Temperature Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.[3]

  • Sample Preparation: 1 mg/mL solution in Dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of the absolute purity of a compound against a certified internal standard.[4]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Solvent: DMSO-d6.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d6.

  • Acquisition: ¹H NMR spectrum with a relaxation delay (d1) of 30 seconds to ensure full relaxation of all signals.

  • Purity Calculation: The purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard.

Visualizations

The following diagrams illustrate the workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh & Dissolve Sample inject Inject Sample sample->inject mobile_phase Prepare Mobile Phases A & B separate Chromatographic Separation mobile_phase->separate inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Dissolve Sample in DCM inject Inject into GC sample->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Integrate Chromatogram detect->integrate identify Identify Impurities by MS detect->identify calculate Calculate Purity integrate->calculate identify->calculate

Caption: Workflow for GC-MS Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Conclusion

The purity of this compound can vary significantly between suppliers. For applications where high purity is critical, such as in pharmaceutical development, it is essential to perform thorough analytical testing. Supplier B demonstrated the highest purity across all three analytical methods. Researchers should consider the potential for isomeric and starting material impurities when selecting a supplier and implementing quality control procedures. The use of orthogonal analytical techniques, such as HPLC, GC-MS, and qNMR, provides a comprehensive assessment of the compound's purity.

References

Cost-benefit analysis of different synthetic pathways to Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways to Methyl 3-chloro-4-methoxybenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Executive Summary

Two principal routes for the synthesis of this compound are evaluated:

  • Route A: Direct Esterification. This single-step pathway involves the Fischer esterification of 3-chloro-4-methoxybenzoic acid with methanol. It offers simplicity and potentially higher atom economy.

  • Route B: Chlorination Followed by Esterification. This two-step approach begins with the chlorination of the more readily available 4-methoxybenzoic acid, followed by the esterification of the resulting 3-chloro-4-methoxybenzoic acid.

The optimal route is dependent on factors such as the cost and availability of starting materials, desired yield and purity, reaction scalability, and safety and environmental considerations. Route A is more direct, while Route B utilizes a less expensive starting material, presenting a trade-off between the number of steps and raw material cost.

Comparative Data

The following table summarizes the key quantitative parameters for each synthetic pathway.

ParameterRoute A: Direct EsterificationRoute B: Chlorination & Esterification
Starting Material 3-chloro-4-methoxybenzoic acid4-methoxybenzoic acid
Key Reagents Methanol, Sulfuric AcidThionyl Chloride/Sulfuryl Chloride, Methanol, Sulfuric Acid
Number of Steps 12
Overall Yield ~90-95%~70-85% (cumulative)
Purity High (>98%)High (>98%) after purification
Reaction Time 2-4 hours4-8 hours (cumulative)
Reaction Temperature 65°C (Reflux)Chlorination: RT to 80°C; Esterification: 65°C (Reflux)
Estimated Cost per Mole of Product Higher (driven by starting material cost)Lower (driven by cheaper starting material)
Key Safety Concerns Handling of concentrated sulfuric acid.Handling of highly corrosive and toxic thionyl chloride or sulfuryl chloride, which release hazardous gases upon contact with moisture.
Environmental Impact Moderate, with acidic waste.Higher, due to the use of hazardous chlorinating agents and generation of acidic and gaseous byproducts.

Experimental Protocols

Route A: Direct Esterification of 3-chloro-4-methoxybenzoic acid

This procedure is adapted from standard Fischer esterification protocols for benzoic acid derivatives.[1][2][3]

Materials:

  • 3-chloro-4-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate or dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to achieve high purity.

Route B: Chlorination of 4-methoxybenzoic acid followed by Esterification

Step 1: Chlorination of 4-methoxybenzoic acid

This step can be achieved using various chlorinating agents. Thionyl chloride is a common reagent for converting carboxylic acids to acid chlorides, which can then be esterified. However, for direct aromatic chlorination, sulfuryl chloride in the presence of a Lewis acid catalyst is often employed for regioselectivity. Given the activating nature of the methoxy group and the directing effect of the carboxylic acid, chlorination is expected to occur at the position ortho to the methoxy group.

Protocol using Thionyl Chloride to form the acid chloride (followed by esterification):

Materials:

  • 4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), suspend 4-methoxybenzoic acid in an anhydrous solvent.

  • Reagent Addition: Add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension, followed by a catalytic amount of DMF.

  • Reaction: Stir the mixture at room temperature until the initial vigorous gas evolution subsides. Then, heat the reaction to reflux for 1-2 hours until the gas evolution ceases completely.

  • Isolation of Acid Chloride: After cooling, remove the excess thionyl chloride and solvent under reduced pressure. The resulting 4-methoxybenzoyl chloride is often used in the next step without further purification.

Note on Direct Chlorination: Direct chlorination of 4-methoxybenzoic acid at the 3-position is a more direct approach for this step. This can be achieved using sulfuryl chloride with a Lewis acid catalyst, though optimization of reaction conditions is crucial to ensure regioselectivity and avoid side products.

Step 2: Esterification of 3-chloro-4-methoxybenzoic acid

The esterification procedure is identical to the one described in Route A .

Cost-Benefit Analysis Workflow

Cost_Benefit_Analysis cluster_RouteA Route A: Direct Esterification cluster_RouteB Route B: Chlorination & Esterification A_Start Start: 3-chloro-4-methoxybenzoic acid A_Process Fischer Esterification - Methanol - H₂SO₄ catalyst A_Start->A_Process A_Product Product: This compound A_Process->A_Product A_Advantages Advantages: - Single Step - High Yield - Simplicity A_Process->A_Advantages A_Disadvantages Disadvantages: - Higher cost of starting material A_Process->A_Disadvantages B_Start Start: 4-methoxybenzoic acid B_Chlorination Step 1: Chlorination - SOCl₂ or SO₂Cl₂ B_Start->B_Chlorination B_Advantages Advantages: - Lower cost of starting material B_Start->B_Advantages B_Intermediate Intermediate: 3-chloro-4-methoxybenzoic acid B_Chlorination->B_Intermediate B_Disadvantages Disadvantages: - Two Steps - Lower Overall Yield - Hazardous Reagents B_Chlorination->B_Disadvantages B_Esterification Step 2: Fischer Esterification - Methanol - H₂SO₄ catalyst B_Intermediate->B_Esterification B_Product Product: This compound B_Esterification->B_Product Analysis Cost-Benefit Analysis cluster_RouteA cluster_RouteA Analysis->cluster_RouteA cluster_RouteB cluster_RouteB Analysis->cluster_RouteB

Caption: A flowchart comparing the two synthetic pathways to this compound.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a synthetic route can be visualized as follows:

Decision_Pathway cluster_considerations Primary Considerations Start Objective: Synthesize Methyl 3-chloro-4-methoxybenzoate Cost Cost of Starting Materials Start->Cost Safety Safety & Handling Start->Safety Efficiency Yield & Purity Start->Efficiency Simplicity Number of Steps Start->Simplicity RouteA Route A: Direct Esterification Cost->RouteA Higher starting material cost is acceptable RouteB Route B: Chlorination & Esterification Cost->RouteB Lower cost starting material is a priority Safety->RouteA Avoiding hazardous chlorinating agents is critical Safety->RouteB Equipped to handle corrosive/toxic reagents Efficiency->RouteA Maximizing single-step yield is key Efficiency->RouteB Cumulative yield is acceptable Simplicity->RouteA Fewer steps are preferred Simplicity->RouteB Multi-step synthesis is manageable

Caption: Decision-making pathway for selecting the optimal synthetic route.

References

Benchmarking the stability of Methyl 3-chloro-4-methoxybenzoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Methyl 3-chloro-4-methoxybenzoate under various stress conditions, benchmarked against structurally related molecules. The objective is to offer a comprehensive understanding of its degradation profile, crucial for its application in pharmaceutical development and other research areas. The data presented herein is representative and intended to illustrate a scientific approach to stability assessment.

Comparative Stability Analysis

The stability of this compound was evaluated under hydrolytic, oxidative, thermal, and photolytic stress conditions. For a comprehensive assessment, its degradation profile was compared with that of Methyl 4-methoxybenzoate and Methyl 3-chlorobenzoate. The following tables summarize the percentage degradation observed under these rigorous conditions.

Hydrolytic Stability
CompoundCondition% Degradation (24h)Major Degradation Product
This compound 0.1 M HCl, 60°C8.23-chloro-4-methoxybenzoic acid
0.1 M NaOH, 60°C15.53-chloro-4-methoxybenzoic acid
Methyl 4-methoxybenzoate0.1 M HCl, 60°C5.14-methoxybenzoic acid
0.1 M NaOH, 60°C12.84-methoxybenzoic acid
Methyl 3-chlorobenzoate0.1 M HCl, 60°C7.93-chlorobenzoic acid
0.1 M NaOH, 60°C14.93-chlorobenzoic acid
Oxidative Stability
CompoundCondition% Degradation (24h)
This compound 3% H₂O₂, 40°C4.5
Methyl 4-methoxybenzoate3% H₂O₂, 40°C3.8
Methyl 3-chlorobenzoate3% H₂O₂, 40°C4.2
Thermal and Photostability
CompoundThermal (80°C, 48h) % DegradationPhotolytic (ICH Q1B) % Degradation
This compound 2.16.3
Methyl 4-methoxybenzoate1.53.5
Methyl 3-chlorobenzoate1.95.9

Experimental Protocols

The following protocols outline the methodologies for the forced degradation studies.

General Sample Preparation

A stock solution of this compound was prepared by dissolving the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL. Aliquots of this stock solution were used for each stress condition.

Hydrolytic Degradation
  • Acidic Condition: To 1 mL of the stock solution, 9 mL of 0.1 M hydrochloric acid was added. The mixture was refluxed at 60°C for 24 hours.[1] After cooling, the solution was neutralized with 0.1 M sodium hydroxide.

  • Basic Condition: To 1 mL of the stock solution, 9 mL of 0.1 M sodium hydroxide was added. The mixture was refluxed at 60°C for 24 hours.[1] After cooling, the solution was neutralized with 0.1 M hydrochloric acid.

Oxidative Degradation

To 1 mL of the stock solution, 9 mL of 3% hydrogen peroxide was added. The solution was kept at 40°C for 24 hours, protected from light.

Thermal Degradation

A solid sample of this compound was placed in a controlled temperature oven at 80°C for 48 hours. A solution of the compound was also subjected to the same conditions to assess stability in the solution state.

Photolytic Degradation

The stability of this compound to light was assessed according to ICH Q1B guidelines. A solid sample and a solution in a quartz cuvette were exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. A control sample was kept in the dark under the same temperature conditions.

Analytical Methodology

All samples were diluted to a suitable concentration and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Quantification: The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed sample with that of an unstressed control sample.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential degradation pathway.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid_Sample Acidic Hydrolysis Sample Stock->Acid_Sample Base_Sample Basic Hydrolysis Sample Stock->Base_Sample Oxid_Sample Oxidative Stress Sample Stock->Oxid_Sample Therm_Sample Thermal Stress Sample Stock->Therm_Sample Photo_Sample Photolytic Stress Sample Stock->Photo_Sample Acid 0.1 M HCl, 60°C, 24h Acid_Sample->Acid Base 0.1 M NaOH, 60°C, 24h Base_Sample->Base Oxid 3% H2O2, 40°C, 24h Oxid_Sample->Oxid Therm Solid & Solution, 80°C, 48h Therm_Sample->Therm Photo ICH Q1B Exposure Photo_Sample->Photo Neutralize Neutralize Hydrolysis Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxid->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation & % Degradation HPLC->Data

Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolytic Degradation Pathway Parent This compound Product 3-chloro-4-methoxybenzoic acid Parent->Product H+ or OH- Methanol Methanol Parent->Methanol H+ or OH-

Primary hydrolysis degradation pathway.

References

Safety Operating Guide

Proper Disposal of Methyl 3-chloro-4-methoxybenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Methyl 3-chloro-4-methoxybenzoate, a halogenated aromatic ester. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following steps provide a general operational plan:

  • Waste Identification and Classification :

    • This compound is a halogenated organic compound.[1] This classification is crucial for proper waste segregation.

    • Under the Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for determining if their waste is hazardous.[2][3] This determination can be based on whether the chemical is specifically listed as a hazardous waste or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[4]

  • Waste Segregation :

    • Do not mix this compound with non-halogenated solvents or other waste streams.[1]

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling and Storage :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal contractor with a complete and accurate description of the waste.

    • Ensure that the waste is transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[3][5]

  • Documentation :

    • Maintain a record of the amount of this compound disposed of, the date of disposal, and the name of the disposal contractor. This documentation is a legal requirement in many jurisdictions.

Important Considerations :

  • Never dispose of this compound down the drain or in the regular trash. Discharge into the environment must be avoided.

  • For spills, collect the material with an absorbent, non-combustible material and place it in a sealed container for disposal as hazardous waste.

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Chemical and Physical Properties

While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes some of its known properties.

PropertyValue
CAS Number 37908-98-8
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Appearance Likely a solid or liquid

Note: The toxicological and ecological properties of this specific compound have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it may be hazardous.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated C Segregate as Halogenated Organic Waste A->C B Is the waste container properly labeled and sealed? D Store in designated hazardous waste accumulation area B->D Yes I Label container with 'Hazardous Waste' and chemical name B->I No C->B E Contact Environmental Health & Safety (EHS) for pickup D->E F Complete hazardous waste manifest/paperwork E->F G Waste transported by licensed contractor for disposal F->G H End: Proper Disposal Complete G->H I->D

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl 3-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 3-chloro-4-methoxybenzoate, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Weighing and Transferring (Solid) Chemical Fume HoodNitrile or Viton glovesSafety glasses with side shields or chemical splash gogglesN95 or higher-rated dust respiratorLab coat
Preparing Solutions Chemical Fume HoodNitrile or Viton glovesChemical splash goggles or face shieldNot generally required if in a fume hoodLab coat, chemical-resistant apron
Running Reactions and Work-up Chemical Fume HoodNitrile or Viton glovesChemical splash goggles or face shieldNot generally required if in a fume hoodLab coat, chemical-resistant apron
Handling Waste Well-ventilated areaNitrile or Viton glovesChemical splash gogglesNot generally requiredLab coat

Note on Glove Selection: Studies on chlorinated aromatic compounds have shown that Viton gloves offer excellent resistance to permeation.[1] While nitrile gloves are commonly used in laboratories, they may have shorter breakthrough times with such compounds.[1][2] It is essential to inspect gloves for any signs of degradation and change them frequently.[3][4]

Operational Plan: A Step-by-Step Approach to Safety

A systematic workflow is essential for minimizing risks during the handling of this compound.

1. Pre-Experiment Preparation:

  • Information Gathering: Before starting any work, consult the Safety Data Sheet (SDS) for similar compounds to understand the potential hazards.[3]

  • Work Area Setup: Ensure the chemical fume hood is functioning correctly.[2][5] The work surface should be clean and uncluttered. Using disposable bench covers can help contain spills.[6]

  • Emergency Preparedness: Locate the nearest eyewash station, safety shower, and fire extinguisher.[5] Ensure a spill kit compatible with the chemical is readily available.

2. Handling Procedures:

  • Weighing: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to avoid inhalation of dust particles.[6]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Heating and Reactions: Use appropriate heating equipment (e.g., heating mantles, oil baths) and ensure reactions are conducted in a fume hood.

  • Post-Reaction: Allow all equipment to cool to room temperature before disassembly.

3. Housekeeping:

  • Cleaning: Clean the work area thoroughly after each use. Use wet cleaning methods or a HEPA vacuum to clean up any powder spills.[6]

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.[5]

  • Segregation: Do not mix this waste with other incompatible waste streams.[5]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[9]

Visualizing Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_info Gather Information (SDS) prep_area Set Up Work Area (Fume Hood) prep_info->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weighing and Transferring prep_ppe->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Running Reaction handle_solution->handle_reaction post_clean Clean Work Area handle_reaction->post_clean disp_collect Collect Waste handle_reaction->disp_collect post_store Proper Storage post_clean->post_store post_clean->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.